4-(2-Methoxyethyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-methoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSBYGUGOVCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630515 | |
| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868849-54-1 | |
| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Methoxyethyl)piperidine hydrochloride CAS number and structure verification.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)piperidine hydrochloride, a piperidine derivative of interest in chemical and pharmaceutical research.
CAS Number: 868849-54-1[1]
Molecular Formula: C₈H₁₈ClNO[1]
Molecular Weight: 179.69 g/mol [1]
IUPAC Name: this compound
Synonyms: 4-(2-Methoxyethyl)piperidine HCl
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 868849-54-1 | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 | [1] |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow solid (Typical for similar compounds) | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Structure Verification
The chemical structure of this compound has been verified through its IUPAC name and CAS number. The structure consists of a piperidine ring substituted at the 4-position with a 2-methoxyethyl group. The nitrogen atom of the piperidine ring is protonated to form the hydrochloride salt.
Caption: Logical workflow for the structural verification of this compound.
Synthesis and Experimental Protocols
A plausible synthetic route could start from 4-pyridineethanol, which can be hydrogenated to 4-piperidineethanol. The hydroxyl group can then be methylated to yield the desired product, followed by conversion to its hydrochloride salt.
Representative Experimental Protocol: Synthesis of a 4-Substituted Piperidine Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-(2-Methoxyethyl)piperidine.
Step 1: Reduction of the Pyridine Ring
-
Dissolve 4-pyridineethanol in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, for example, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-piperidineethanol.
Step 2: O-Methylation
-
Dissolve the 4-piperidineethanol in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. Care must be taken as NaH is highly reactive.
-
Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Step 3: Purification and Salt Formation
-
Purify the crude 4-(2-Methoxyethyl)piperidine by column chromatography on silica gel.
-
Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Caption: A generalized experimental workflow for the synthesis of this compound.
Analytical Characterization (Predicted)
Specific spectral data for this compound is not publicly available. However, based on the chemical structure, the expected analytical data is presented below.
Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.0-3.5 ppm), a singlet for the methoxy group protons (around 3.3 ppm), and triplets for the ethyl chain protons. The N-H proton of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the ethyl group, and a characteristic signal for the methoxy carbon (around 59 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (as a broad band for the ammonium salt around 2400-2800 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C-O stretching (ether, ~1100 cm⁻¹), and N-H bending. |
| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ for the free base at m/z 158.15. |
Biological Activity and Signaling Pathways
There is no specific biological activity or signaling pathway data available for this compound. However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.
Derivatives of piperidine are known to interact with various biological targets, including:
-
Central Nervous System (CNS) Receptors: Many piperidine-containing compounds act as ligands for opioid, dopamine, and serotonin receptors, suggesting potential applications in pain management and neurological disorders.
-
Enzyme Inhibition: Some piperidine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.
-
Ion Channels: The piperidine moiety is present in drugs that modulate the function of ion channels.
Given the structural similarity to other biologically active piperidines, this compound could be a candidate for screening in various therapeutic areas, particularly in neuropharmacology. Further research is required to elucidate its specific biological functions and mechanisms of action.
Caption: Potential areas of biological activity for this compound based on its core structure.
Conclusion
This compound is a chemical compound with a confirmed structure and CAS number. While specific experimental data for its synthesis, characterization, and biological activity are limited in publicly accessible literature, this guide provides a framework based on established chemical principles and data from structurally related compounds. This information can serve as a valuable resource for researchers and scientists interested in exploring the potential applications of this and similar piperidine derivatives in drug discovery and development. Further experimental investigation is necessary to fully characterize its properties and biological profile.
References
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer agents, demonstrating a variety of mechanisms to combat cancer progression. These mechanisms include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of critical signaling pathways that govern cell proliferation and survival.[2][3]
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various piperidine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. Lower values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |
| Piperidine Complex | A549 | Lung | 32.43 | [4] |
Signaling Pathway Visualization: PI3K/Akt Inhibition
A common mechanism for the anticancer activity of piperidine derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][5] Downregulation of this pathway can lead to the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in a complete culture medium. Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][8]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.
Antimicrobial Activity
Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected piperidine derivatives against various pathogens.
| Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | ATCC 25923 | 64 | [10] |
| Escherichia coli | ATCC 11230 | 128 | [10] | |
| Candida albicans | - | 128 | [10] | |
| Compound 5 | Staphylococcus aureus | ATCC 25923 | 32 | [10] |
| Escherichia coli | ATCC 11230 | 64 | [10] | |
| Candida albicans | - | 32 | [10] | |
| Compound 6 | Bacillus subtilis | - | 0.75 (mg/mL) | [11] |
| Escherichia coli | - | 1.5 (mg/mL) | [11] | |
| Staphylococcus aureus | - | 1.5 (mg/mL) | [11] |
Workflow Visualization: Antimicrobial Screening
The process of discovering new antimicrobial compounds involves a series of screening and characterization steps to identify promising candidates.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15][16]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the piperidine derivative. Create a series of twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[14]
-
Inoculum Preparation: Grow the test microorganism overnight to the desired growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[15]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[15]
Antiviral Activity
Novel piperidine derivatives have emerged as potent inhibitors of various viruses, most notably Human Immunodeficiency Virus (HIV) and influenza viruses. Their mechanisms often involve interfering with the early stages of the viral life cycle, such as entry into the host cell.[17]
Data Presentation: Anti-HIV and Anti-Influenza Activity
The antiviral potency is typically measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
| Derivative | Virus | Assay/Cell Line | EC50 / IC50 | Reference |
| FZJ13 | HIV-1 | Cellular Assay | Comparable to 3TC | [17] |
| FZJ05 | Influenza A/H1N1 | MDCK cells | Lower than Ribavirin | [17] |
| 11e | Influenza Virus | - | 0.05 µM (EC50) | [18] |
| 16g | HIV-1 (CCR5) | Calcium Mobilization | 25.73 nM (IC50) | [18] |
| 16i | HIV-1 (CCR5) | Calcium Mobilization | 25.53 nM (IC50) | [18] |
| Maraviroc | HIV-1 (CCR5) | Calcium Mobilization | 25.43 nM (IC50) | [18] |
Mechanism Visualization: CCR5 Antagonism in HIV-1 Entry
Many piperidine-based antiviral agents function as CCR5 antagonists. HIV-1 uses the CCR5 co-receptor, in addition to the primary CD4 receptor, to enter and infect host T-cells. By blocking the CCR5 receptor, these derivatives prevent the virus from completing the entry process.[19][20]
Experimental Protocol: Plaque Reduction Neutralization Assay
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the piperidine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing low-melting-point agarose. This semi-solid medium restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will be stained, while the plaques (areas of dead or destroyed cells) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.
Neuroprotective Activity
Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[21][22] Their neuroprotective effects are often attributed to their ability to mitigate excitotoxicity, reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[23][24]
Data Presentation: In Vitro Neuroprotection
The neuroprotective efficacy of piperidine derivatives is often assessed using cell-based models of neuronal injury, such as glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cells.
| Derivative | Model | Concentration (µmol/L) | Cell Survival Rate (%) | Reference |
| Compound A10 | Glutamate-induced injury in SH-SY5Y | 10 | 61.54 | [22] |
| 1 | 58.21 | [22] | ||
| 0.1 | 50.12 | [22] | ||
| Fenazinel (Control) | Glutamate-induced injury in SH-SY5Y | 10 | 56.78 | [22] |
| 1 | 53.21 | [22] | ||
| 0.1 | 48.97 | [22] |
Signaling Pathway Visualization: NGF/TrkA-Mediated Neuroprotection
Piperine, a naturally occurring piperidine alkaloid, has been shown to exert neuroprotective effects by upregulating the Nerve Growth Factor (NGF) signaling pathway.[25] Activation of the TrkA receptor by NGF triggers downstream cascades, such as the Akt pathway, which promotes neuronal survival and inhibits apoptosis.
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells
This in vitro model mimics the excitotoxic cell death observed in conditions like ischemic stroke.[22]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach approximately 80% confluency.
-
Plating: Seed the cells into 96-well plates and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the neuroprotective piperidine derivative for a specified duration (e.g., 6 hours).[26]
-
Glutamate Challenge: After pre-treatment, expose the cells to a high concentration of L-glutamic acid (e.g., 10-20 mM) for 24 hours to induce excitotoxicity. Include control wells: untreated cells, cells treated with glutamate only, and cells treated with the compound only.
-
Viability Assessment: Following the glutamate challenge, assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the glutamate-only control group. A significant increase in cell viability indicates a neuroprotective effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nwmedj.org [nwmedj.org]
- 5. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academicjournals.org [academicjournals.org]
- 12. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. protocols.io [protocols.io]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 23. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway [mdpi.com]
- 26. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 4-(Substituted) Piperidine Hydrochlorides: A Technical Guide for Drug Development Professionals
The 4-(substituted)piperidine hydrochloride scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of this important class of compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Pharmacological Significance and Therapeutic Applications
4-(Substituted)piperidine derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with various biological targets. Their therapeutic potential spans several key areas:
-
Analgesia: A significant number of 4-substituted piperidine derivatives, particularly those with 4-anilido or 4-aryl substituents, are potent opioid receptor agonists, leading to strong analgesic effects. These compounds have been extensively studied as alternatives to traditional opioids, with research focused on modulating their side-effect profile.[1][2]
-
Antipsychotic Activity: The piperidine moiety is a common feature in many atypical antipsychotic drugs. These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[3][4][5]
-
Anticancer Activity: Emerging research has highlighted the potential of 4-benzylpiperidine and other derivatives as cytotoxic agents against various cancer cell lines. The mechanisms of action are still under investigation but represent a promising avenue for the development of novel oncology therapeutics.[6][7][8][9]
-
Other Therapeutic Areas: The versatility of the 4-substituted piperidine scaffold extends to other therapeutic areas, including antimicrobial, anti-inflammatory, and cardiovascular applications, although these are less explored compared to their CNS and analgesic activities.
Quantitative Data Summary
The following tables summarize the quantitative data for various 4-(substituted)piperidine hydrochlorides, providing a comparative overview of their biological activities.
Table 1: Analgesic Activity of 4-(Substituted) Piperidine Derivatives
| Compound | Substitution at 4-position | Test Model | ED50 (mg/kg) | Receptor Binding Affinity (Ki, nM) |
| Fentanyl Analogs | N-Aryl-N-(piperidin-4-yl)propanamide derivatives | Mouse Hot-Plate | Varies (e.g., cis-42 is 13,036x more potent than morphine) | µ-opioid receptor: Varies |
| 4-Anilinopiperidines | Aniline derivatives | Not Specified | Not Specified | µ-opioid receptor: Varies |
| 4,4-Disubstituted Piperidines | Acylamino and (acyloxy)methyl groups | Mouse Hot-Plate | Varies (some with short duration of action) | µ-opioid receptor: Varies |
Data compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Antipsychotic Activity of 4-(Substituted) Piperidine Derivatives
| Compound Class | Substitution at 4-position | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |
| Arylpiperazine Derivatives | Arylpiperazine | Varies | Varies |
| Benzoxazole-piperidine derivatives | Benzoxazole | Varies | Varies |
| Amide-piperidine derivatives | Amide | Varies | Varies |
Affinities are highly dependent on the specific substituents on the piperidine and aryl rings.
Table 3: Anticancer Activity of 4-(Substituted) Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Benzhydrylpiperazine derivatives | HL-60, Z138, DND-41 | 16.80 - 19.90 |
| Ciprofloxacin-Thiazolidinedione Hybrids | LOX IMVI (Melanoma) | 25.4 - 26.7 |
| Symmetrical chlorophenylamino-s-triazine derivatives | MCF7 (Breast), C26 (Colon) | 1.71 - 11.02 |
IC50 values are indicative of in vitro cytotoxicity and may not directly translate to in vivo efficacy.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 4-(substituted)piperidine hydrochlorides, based on established protocols from the literature.
Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction
This protocol describes a common method for the synthesis of 4-aryl-4-hydroxypiperidines, a key intermediate for many pharmacologically active compounds.
Materials:
-
N-protected-4-piperidone (e.g., N-Boc-4-piperidone)
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Slowly add a solution of the aryl bromide (1.0 eq) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.
-
-
Reaction with Piperidone:
-
In a separate flask, dissolve N-protected-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Unlabeled test compound (4-substituted piperidine hydrochloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known opioid ligand).
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mouse Hot-Plate Test for Analgesic Activity
This in vivo assay is used to assess the analgesic properties of test compounds.[10][11]
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Test compound (4-substituted piperidine hydrochloride)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Mice
Procedure:
-
Acclimatization:
-
Acclimatize the mice to the experimental room and the hot plate apparatus before testing.
-
-
Baseline Measurement:
-
Determine the baseline latency for each mouse to a nociceptive response (e.g., licking a hind paw or jumping) when placed on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).
-
-
Post-treatment Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Determine the ED50 value (the dose that produces a 50% analgesic effect) by dose-response curve analysis.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of 4-(substituted)piperidine hydrochlorides are mediated through their interaction with specific G-protein coupled receptors (GPCRs). The following diagrams illustrate the key signaling pathways involved.
Caption: Opioid receptor signaling pathway for analgesia.
Caption: Dopamine and serotonin receptor signaling pathways for antipsychotic action.
Conclusion
The 4-(substituted)piperidine hydrochloride scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of new therapeutics. The extensive body of research on their synthesis and pharmacological activities provides a solid foundation for further innovation. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for designing next-generation drugs with improved efficacy and safety profiles. This guide serves as a comprehensive starting point for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical class.
References
- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(2-Methoxyethyl)piperidine Hydrochloride
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the fundamental mechanism of action of novel chemical entities is paramount. This technical guide delves into the hypothesized mechanisms of action of 4-(2-Methoxyethyl)piperidine hydrochloride, a versatile piperidine derivative. While direct comprehensive studies on this specific compound are limited, a wealth of information can be gleaned from the structure-activity relationships (SAR) of more complex molecules synthesized using this core scaffold. This whitepaper, intended for researchers, scientists, and drug development professionals, consolidates available data to propose evidence-based hypotheses on its potential biological targets.
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and investigational compounds. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal building block for targeting a diverse range of receptors and enzymes. This compound, with its characteristic methoxyethyl substitution at the 4-position, presents a unique structural motif that likely influences its pharmacokinetic and pharmacodynamic properties.
This guide explores four primary hypothesized mechanisms of action based on the analysis of derivatives incorporating the 4-(2-methoxyethyl)piperidine core: modulation of sigma receptors, antagonism of muscarinic acetylcholine receptors, inhibition of monoamine transporters, and inhibition of acetylcholinesterase.
Hypothesized Mechanism 1: Modulation of Sigma Receptors
The 4-substituted piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. It is hypothesized that the 4-(2-methoxyethyl)piperidine moiety can orient within the sigma receptor binding pocket to engage in crucial interactions.
Quantitative Data: Sigma Receptor Binding Affinity of Piperidine Derivatives
| Compound/Derivative Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| N-substituted phenoxyethyl piperidines | 0.89 - 1.49 | 52.3 - 809 | Variable |
| N-(1-benzylpiperidin-4-yl)arylacetamides | High affinity for σ1 | Lower affinity for σ2 | High σ1 selectivity |
| Dual Piperidine-Based Ligands | 3.3 - 28 | 4 - 116 | Variable |
Note: Data is collated from various sources and represents a range of values for derivatives containing a 4-substituted piperidine core. Specific values for this compound are not available.
The methoxyethyl group at the 4-position could potentially interact with hydrophobic and polar residues within the sigma receptor's binding site. The ether oxygen may act as a hydrogen bond acceptor, while the ethyl chain contributes to van der Waals interactions. The overall conformation of the piperidine ring, influenced by this substituent, would also play a critical role in receptor affinity and selectivity.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
A standard method to determine the affinity of a compound for sigma receptors is a competitive radioligand binding assay.
Receptor Source: Guinea pig brain homogenates for σ1 receptors and rat liver homogenates for σ2 receptors. Radioligand: --INVALID-LINK---Pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites for σ2 receptors. Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a derivative of 4-(2-methoxyethyl)piperidine).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizing the Hypothesis: Sigma Receptor Interaction
Caption: Hypothesized interaction of the 4-(2-methoxyethyl)piperidine moiety within the sigma receptor binding pocket.
Hypothesized Mechanism 2: Muscarinic Acetylcholine Receptor Antagonism
The piperidine ring is a cornerstone of many muscarinic acetylcholine receptor (mAChR) antagonists. These receptors are crucial for regulating a wide range of parasympathetic nervous system functions. It is plausible that this compound acts as a competitive antagonist at one or more of the five muscarinic receptor subtypes (M1-M5).
Quantitative Data: Muscarinic Receptor Binding Affinity of Piperidine Analogs
| Compound/Derivative Class | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 4-amino-piperidine derivatives | - | 3-40 fold selectivity over M2 | up to 1 | - | - |
| Piperidinyl piperidine analogues | >100-fold selectivity vs M1/M3 | High potency | >100-fold selectivity vs M1/M3 | - | - |
Note: Data represents the affinity of various piperidine-containing muscarinic antagonists and is for illustrative purposes.
The protonated nitrogen of the piperidine ring is expected to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. The 4-(2-methoxyethyl) group would extend into a more variable exosite, and its interactions could determine subtype selectivity.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
Receptor Source: Membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5). Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. Procedure:
-
Incubate cell membranes with [³H]-NMS and varying concentrations of the test compound.
-
Separate bound and free radioligand via filtration.
-
Quantify bound radioactivity.
-
Calculate IC50 and Ki values as described for the sigma receptor assay.
Visualizing the Hypothesis: Muscarinic Receptor Antagonism
Spectroscopic Profile of 4-(2-Methoxyethyl)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methoxyethyl)piperidine hydrochloride (CAS No: 868849-54-1). Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed predictive analysis based on the compound's structure and data from analogous compounds. It also includes standardized experimental protocols for acquiring such data.
Compound Structure and Predicted Spectroscopic Data
This compound is a piperidine derivative with a methoxyethyl substituent at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media.
Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.69 g/mol
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar piperidine derivatives.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show characteristic signals for the piperidine ring protons, the ethyl chain, and the methoxy group. The protonation of the piperidine nitrogen by HCl is expected to cause a downfield shift of the adjacent protons (H-2 and H-6).[1][2]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | m | 2H | -CH₂-O- |
| ~ 3.3 - 3.5 | m | 2H | Piperidine H-2a, H-6a (axial) |
| ~ 3.3 | s | 3H | -OCH₃ |
| ~ 2.9 - 3.1 | m | 2H | Piperidine H-2e, H-6e (equatorial) |
| ~ 1.8 - 2.0 | m | 2H | Piperidine H-3a, H-5a (axial) |
| ~ 1.6 - 1.8 | m | 2H | -CH₂-CH₂-O- |
| ~ 1.4 - 1.6 | m | 3H | Piperidine H-3e, H-5e, H-4 |
Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 70 - 72 | -CH₂-O- |
| ~ 58 - 60 | -OCH₃ |
| ~ 45 - 47 | Piperidine C-2, C-6 |
| ~ 35 - 37 | -CH₂-CH₂-O- |
| ~ 33 - 35 | Piperidine C-4 |
| ~ 30 - 32 | Piperidine C-3, C-5 |
Predicted solvent: DMSO-d₆.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds, and the C-O ether linkage.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2700 - 3000 | Strong, Broad | N-H stretch (piperidinium ion) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1400 - 1500 | Medium | C-H bend |
| 1080 - 1150 | Strong | C-O-C stretch (ether) |
Predicted Mass Spectrometry (MS) Data
Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion would correspond to the free base [M+H]⁺.
| m/z | Assignment |
| 144.1383 | [M+H]⁺ (protonated free base) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 4 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.
-
To the tube, 500 µL of deuterated dimethyl sulfoxide (DMSO-d₆) is added.[1]
-
The tube is capped and shaken vigorously to ensure complete dissolution of the sample.[1] For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent like deuterated methanol can be an alternative to neutralize the salt in situ.[3]
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method): [4][5][6]
-
In an agate mortar, 1-2 mg of the solid sample is combined with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] The KBr should be stored in a desiccator or oven to prevent moisture absorption.[7]
-
The mixture is thoroughly ground with an agate pestle until a fine, homogeneous powder is obtained.[4][7]
-
The powdered mixture is transferred to a pellet die.
-
The die is placed in a hydraulic press, and a vacuum is applied to remove trapped air and moisture.[4]
-
A pressure of approximately 10-15 tons is applied for several minutes to form a transparent or translucent pellet.[6][8]
-
The resulting KBr pellet is carefully removed and placed in the spectrometer's sample holder for analysis.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.[5]
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
A stock solution of the sample is prepared by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9]
-
A small aliquot (e.g., 10 µL) of the stock solution is further diluted with 1 mL of methanol, acetonitrile, water, or a combination thereof, to a final concentration in the range of 1-10 µg/mL.[9]
-
If any precipitate forms, the solution must be filtered or centrifuged before introduction into the mass spectrometer to prevent blockages.[9]
-
The final solution is placed in a standard 2 mL mass spectrometry vial.[9]
Data Acquisition:
-
The sample is introduced into the ESI source via direct infusion or liquid chromatography (LC).
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer is operated in high-resolution mode to determine the accurate mass and confirm the elemental composition.[10][11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 7. m.youtube.com [m.youtube.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Role of the Methoxyethyl Group in Piperidine-Based Compounds: A Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The strategic functionalization of this saturated heterocycle is critical for optimizing a compound's pharmacological and pharmacokinetic profile. Among the many substituents utilized, the methoxyethyl group (–CH₂CH₂OCH₃) plays a versatile and often crucial role. This technical guide explores the multifaceted functions of the methoxyethyl group in piperidine-containing compounds, detailing its impact on receptor affinity, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Through case studies, detailed experimental protocols, and pathway visualizations, this document serves as an in-depth resource for researchers, chemists, and drug development professionals aiming to leverage the unique characteristics of this functional group.
Introduction to the Piperidine Scaffold and Methoxyethyl Group
Piperidine and its derivatives are classified as privileged structures in drug discovery, owing to their prevalence in clinically approved drugs and natural alkaloids.[1][3] The piperidine ring's three-dimensional structure, chemical stability, and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for key ionic interactions with receptors and transporters while also influencing physicochemical properties like solubility.[2]
The methoxyethyl group is a short alkyl chain containing an ether linkage. Its incorporation into a piperidine-based molecule can impart several advantageous properties:
-
Modulation of Lipophilicity: The ether oxygen introduces polarity, which can balance the hydrophobicity of a larger molecule, influencing its solubility and ability to cross biological membranes.[4]
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming specific interactions within a receptor's binding pocket that can enhance affinity and selectivity.
-
Conformational Flexibility: The single bonds in the ethyl chain allow for rotational flexibility, enabling the methoxy group to adopt an optimal orientation for target engagement.
-
Metabolic Stability: While the ether is susceptible to O-dealkylation, its presence can sterically shield other parts of the molecule, such as the piperidine ring, from metabolic attack by cytochrome P450 enzymes.[2]
This guide will dissect these roles using specific examples from peer-reviewed literature, providing quantitative data and detailed methodologies to illustrate the strategic value of the methoxyethyl group in drug design.
Role in Modulating Pharmacological Activity: SAR Case Studies
The introduction of a methoxyethyl group can profoundly influence a compound's affinity and selectivity for its biological target. The following case studies provide quantitative structure-activity relationship (SAR) data for distinct therapeutic targets.
Case Study: Ligands for Monoamine Transporters
A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines has been investigated for its affinity toward the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are critical targets for treating conditions like depression and substance abuse.[5] In this series, the methoxyethyl group is part of a larger substituent at the 4-position of the piperidine ring. The data demonstrates that this core structure provides high affinity for DAT, which is then modulated by substitutions on the N-benzyl ring.[6][7]
| Compound (N-Benzyl Substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity |
| H (Unsubstituted) | 2.5 | 114 | 1,560 | 46 |
| 2-Methyl | 2.1 | 107 | 1,460 | 51 |
| 3-Methyl | 1.8 | 65 | 1,020 | 36 |
| 2-Trifluoromethyl | >10,000 | >10,000 | >10,000 | - |
| Data summarized from Boos et al., 2006.[5][7] |
The unsubstituted parent compound shows potent and selective DAT inhibition. While the methoxyethyl group is constant in this series, its presence is integral to the pharmacophore that anchors the ligand in the transporter's binding site. Notably, the 2-trifluoromethyl analogue loses affinity for all transporters but acts as an allosteric modulator of SERT, highlighting how subtle changes built upon the core scaffold can dramatically alter the mechanism of action.[5]
Case Study: Ligands for Sigma-1 (σ₁) Receptors
The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and is a target for neurological and psychiatric disorders. The piperidine scaffold is a common feature in high-affinity σ₁ ligands. Studies on phenoxyalkylpiperidines reveal the sensitivity of σ₁ receptor affinity to the nature of the N-substituent.[8] Comparing different substituents on the piperidine nitrogen demonstrates the importance of balancing size, lipophilicity, and hydrogen bonding potential.
| Compound Scaffold | N-Substituent | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity |
| 4-(2-Aminoethyl)piperidine core | H | 165 | >10,000 | >60 |
| 4-(2-Aminoethyl)piperidine core | Methyl | 7.9 | 473 | 60 |
| 4-(2-Aminoethyl)piperidine core | Ethyl | 225 | 103 | 0.46 |
| N-Phenoxyethylpiperidine core | 4-Methoxy on Phenoxy | 1.49 | 809 | 543 |
| Data summarized from Schepmann et al., 2018[9] and Basile et al., 2021.[8] |
As shown, replacing the proton on the piperidine nitrogen with a small methyl group dramatically increases σ₁ affinity by over 20-fold, likely due to favorable lipophilic interactions in the binding pocket.[9] However, increasing the alkyl chain length to ethyl leads to a significant loss of affinity. In a different but related series, a methoxy-containing phenoxyethyl substituent on the piperidine nitrogen results in sub-nanomolar affinity and high selectivity.[8] This suggests that the ether oxygen of a methoxyethyl-type group can form a key hydrogen bond or polar interaction, compensating for the increased steric bulk and leading to potent and selective binding.
Impact on Pharmacokinetic (ADME) Properties
The physicochemical nature of the methoxyethyl group directly influences the ADME profile of piperidine-based drugs.
-
Absorption and Distribution: The ether group adds polarity, which can increase aqueous solubility compared to a simple alkyl chain of similar size. This can be advantageous for formulation and oral absorption. However, the added polarity might slightly reduce passive diffusion across membranes like the blood-brain barrier (BBB). The overall lipophilicity (LogP/LogD) must be carefully balanced.[4]
-
Metabolism: The piperidine ring is susceptible to metabolism, often through oxidation.[4] N-substituents can influence this process. A methoxyethyl group may be metabolized via O-dealkylation to form an alcohol metabolite. While this introduces a metabolic soft spot, it can also lead to a more predictable metabolic pathway and potentially less reactive metabolites. Furthermore, the substituent can sterically hinder the oxidation of the piperidine ring itself, improving overall metabolic stability.[2]
-
Excretion: Increased polarity from the methoxyethyl group and its metabolites generally facilitates renal clearance.
Visualization of Pathways and Protocols
Signaling and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a standard experimental workflow relevant to the compounds discussed.
Caption: Mechanism of action for a piperidine-based monoamine reuptake inhibitor.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
General Synthesis of 1-(2-Methoxyethyl)piperidine Derivatives
This protocol describes a general method for synthesizing N-substituted piperidines via reductive amination, a common and versatile reaction in medicinal chemistry.
Materials:
-
Piperidine derivative (secondary amine)
-
Methoxyacetaldehyde or 2-bromoethyl methyl ether
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
Protocol (Reductive Amination):
-
Dissolve the piperidine derivative (1.0 eq.) in DCM or DCE.
-
Add methoxyacetaldehyde (1.2 eq.).
-
If the piperidine salt is used, add a base like triethylamine (1.5 eq.) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(2-methoxyethyl)piperidine derivative.
Radioligand Binding Assay Protocol
This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., DAT, σ₁).
-
Radioligand specific for the target (e.g., [³H]-GBR12935 for DAT).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Test compound stock solution (in DMSO).
-
Non-specific binding agent (a high concentration of an unlabeled ligand).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester or vacuum filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either: a. Total Binding: Vehicle (DMSO). b. Non-specific Binding: Non-specific binding agent. c. Test Compound: Diluted test compound.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and vortex.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
The methoxyethyl group is a powerful and versatile tool in the design of piperidine-based therapeutic agents. Its unique combination of moderate size, conformational flexibility, polarity, and hydrogen bonding capability allows it to significantly influence a compound's interaction with its biological target and its overall pharmacokinetic profile. As demonstrated through quantitative SAR data, its presence can enhance binding affinity, modulate selectivity between receptor subtypes, and create more favorable ADME properties. A thorough understanding of the roles this functional group can play is essential for medicinal chemists seeking to fine-tune lead compounds and accelerate the journey from discovery to clinical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary toxicological profile of 4-(2-Methoxyethyl)piperidine hydrochloride.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 4-(2-Methoxyethyl)piperidine hydrochloride. This report leverages data from the parent compound, piperidine, and its hydrochloride salt to provide a preliminary toxicological assessment. This information should be used for guidance and is not a substitute for comprehensive, compound-specific toxicological evaluation.
Executive Summary
This document provides a preliminary toxicological overview of this compound. Due to the scarcity of specific data for this molecule, this profile is largely based on toxicological information for the parent compound, piperidine, and its hydrochloride salt. The available data indicates that piperidine exhibits moderate acute oral toxicity and is classified as a corrosive material, causing severe skin burns and eye damage.[1][2][3] Genotoxicity has been observed in some in vitro studies for piperidine derivatives.[4] A comprehensive toxicological assessment, including acute and repeated dose toxicity, genotoxicity, and safety pharmacology studies, is essential to fully characterize the safety profile of this compound.
Acute Toxicity
The acute toxicity of piperidine has been evaluated via oral, dermal, and inhalation routes in various animal models.
Table 1: Acute Toxicity Data for Piperidine and Related Compounds
| Compound | Test | Species | Route | Value | Reference |
| Piperidine | LD50 | Rat | Oral | 133 - 740 mg/kg bw | [1] |
| Piperidine | LD50 | Rabbit | Dermal | 276 mg/kg | [4] |
| Piperidine | LC50 | Rat | Inhalation | 4.8 mg/L (4 hours) | [1] |
| Piperidine | LC50 | Mouse | Inhalation | 6,000 mg/m³ (2 hours) | [4] |
Sublethal effects observed following acute exposure to piperidine in rats included decreased motor activity, tremors, lethargy, and respiratory distress.[1]
Irritation and Corrosivity
Piperidine is classified as a substance that causes severe skin burns and eye damage.[1][2][3]
Table 2: Irritation and Corrosivity Data for Piperidine
| Test | Species | Exposure | Result | Reference |
| Skin Corrosion/Irritation | Rabbit | 3 minutes | Corrosive | [1] |
| Serious Eye Damage/Irritation | Rabbit | 24 hours | Severe eye irritation | [4] |
| Serious Eye Damage/Eye Irritation | Rabbit | - | Irreversible effects on the eye | [2] |
Genotoxicity
The genotoxic potential of piperidine and its derivatives has been investigated in some in vitro systems.
Table 3: Genotoxicity Data for Piperidine Derivatives
| Compound | Test System | Result | Reference |
| Piperidine | In vitro genotoxicity studies | Not considered genotoxic | [1] |
| N-chloropiperidine | Salmonella typhimurium (Ames test) | Mutagenic (TA100 and TA1535 strains) | [5] |
| Piperidine | In vitro mouse lymphocyte assay | DNA damage, Mutation in mammalian somatic cells | [4] |
Based on the weight of evidence from available in vitro studies, piperidine itself is not considered to be genotoxic.[1] However, some derivatives, such as N-chloropiperidine, have shown mutagenic activity.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of toxicological endpoints. The following are generalized methodologies based on standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423)
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.
-
Dose Levels: A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used per step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: A suitable cell line (e.g., a human cancer cell line) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent and added to the cells at various concentrations. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
General Toxicological Assessment Workflow
Caption: A generalized workflow for toxicological assessment.
Hypothetical Signaling Pathway for Piperidine-Induced Cytotoxicity
Caption: A hypothetical pathway for cytotoxicity.
References
Discovery and history of N-substituted piperidine scaffolds in research.
An In-depth Technical Guide on the Discovery and History of N-Substituted Piperidine Scaffolds in Research
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates. The strategic substitution on the piperidine nitrogen atom (N-substitution) has proven to be a particularly fruitful avenue in drug design, allowing for the fine-tuning of pharmacological activity, selectivity, and bioavailability. This technical guide delves into the discovery and rich history of N-substituted piperidine scaffolds, providing a comprehensive overview of their synthesis, pharmacology, and impact on modern drug development.
A Historical Perspective: From Natural Products to Synthetic Analgesics
The story of piperidine begins with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. For decades, research into piperidine-containing molecules was largely focused on the isolation and characterization of naturally occurring alkaloids.
A pivotal moment in the history of N-substituted piperidines arrived with the synthesis of meperidine (pethidine) in 1938 by German chemist Otto Eisleb. Initially synthesized as a potential anticholinergic agent, its potent analgesic properties were soon recognized. This discovery marked a paradigm shift, demonstrating that a relatively simple synthetic molecule containing an N-methylpiperidine core could mimic the analgesic effects of complex opium alkaloids like morphine. This breakthrough ignited a wave of research into synthetic analgesics, with chemists exploring modifications of the meperidine scaffold to enhance potency and reduce side effects.
This line of inquiry ultimately led to the development of the highly potent fentanyl series of opioids in the 1960s by Paul Janssen. These compounds, featuring a 4-anilidopiperidine core with various N-substituents, showcased the profound impact of N-substitution on opioid receptor affinity and analgesic potency.
Synthetic Methodologies for N-Substituted Piperidines
The construction and functionalization of the N-substituted piperidine scaffold are central to the development of new therapeutics. A variety of robust and versatile synthetic methods have been established, with the choice of method often depending on the desired substitution pattern and the overall complexity of the target molecule.
Key Experimental Protocols
1. Reductive Amination: A cornerstone for the formation of the piperidine ring and the introduction of N-substituents. This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction.[3][4]
-
Reaction: A 1,5-dicarbonyl compound is reacted with a primary amine or ammonia to form a cyclic imine, which is then reduced in situ to the corresponding piperidine.
-
Reagents and Conditions:
-
Dicarbonyl substrate (e.g., glutaraldehyde derivatives)
-
Amine (e.g., benzylamine, ammonia)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd/C)).
-
Solvent: Typically methanol or dichloromethane.
-
Temperature: Room temperature to mild heating.
-
-
General Procedure:
-
Dissolve the dicarbonyl compound and the amine in the chosen solvent.
-
If using a borohydride reagent, add it portion-wise to the reaction mixture.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a palladium catalyst.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction (for borohydride reductions) and perform an aqueous workup.
-
Purify the product by column chromatography.
-
2. N-Alkylation: A direct method for introducing substituents onto the piperidine nitrogen.[5][6][7]
-
Reaction: A piperidine derivative is reacted with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base.
-
Reagents and Conditions:
-
Piperidine substrate
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or a stronger base like sodium hydride (NaH) for less reactive alkylating agents).
-
Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Temperature: Room temperature to elevated temperatures, depending on the reactivity of the electrophile.
-
-
General Procedure:
-
Dissolve the piperidine substrate and the base in the chosen solvent.
-
Add the alkylating agent dropwise to the mixture.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent and purify by column chromatography.
-
3. Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl piperidines.[8][9][10]
-
Reaction: An aryl halide or triflate is coupled with a piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Reagents and Conditions:
-
Aryl halide/triflate
-
Piperidine
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, deoxygenated toluene or dioxane.
-
Temperature: Typically 80-110 °C.
-
-
General Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the deoxygenated solvent, followed by the aryl halide and the piperidine.
-
Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the N-aryl piperidine by column chromatography.
-
Pharmacological Significance and Therapeutic Applications
The versatility of the N-substituted piperidine scaffold is evident in the broad range of therapeutic areas where it has made a significant impact.
Opioid Receptor Modulators
The N-substituted piperidine core is central to the development of potent opioid analgesics.
-
Meperidine and Fentanyl Analogs: These compounds are primarily agonists at the mu-opioid receptor (MOR). The nature of the N-substituent dramatically influences potency and pharmacokinetic properties. For example, the N-phenethyl group in fentanyl contributes significantly to its high affinity for the MOR.
Table 1: Pharmacological Data of Representative N-Substituted Piperidine Opioids
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Morphine | MOR | 1.14 | - |
| Meperidine | MOR | - | - |
| Fentanyl | MOR | 1.1 - 1.4 | - |
| Carfentanil | MOR | ~0.03 | - |
| Sufentanil | MOR | ~0.1 | - |
| Alfentanil | MOR | ~1.1 | - |
| Remifentanil | MOR | - | - |
| Alvimopan | MOR (peripheral) | - | Antagonist |
Data compiled from multiple sources.[11] Exact values may vary depending on the assay conditions.
Histamine Receptor Antagonists
N-substituted piperidines are prominent in the development of antihistamines, particularly for the H1 receptor. These drugs are widely used to treat allergic conditions.
-
First and Second-Generation Antihistamines: Many classical antihistamines feature an N-substituted piperidine ring. The nature of the N-substituent and other parts of the molecule determines the drug's properties, such as its sedative effects (a characteristic of first-generation antihistamines that can cross the blood-brain barrier).
Table 2: Pharmacological Data of Representative N-Substituted Piperidine Antihistamines
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Diphenhydramine | H1 | - | - |
| Loratadine | H1 | - | - |
| Fexofenadine | H1 | - | - |
| Cetirizine | H1 | - | - |
| Levocetirizine | H1 | - | - |
| Pitolisant | H3 (inverse agonist) | 0.3 | 12.0 |
Data compiled from multiple sources.[12] Exact values may vary depending on the assay conditions.
Central Nervous System (CNS) Agents
The N-substituted piperidine scaffold is a key feature in many drugs that act on the CNS, treating a variety of disorders.
-
Antipsychotics: Drugs like haloperidol and risperidone incorporate an N-substituted piperidine moiety and are used in the management of schizophrenia and other psychotic disorders.
-
Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease, features an N-benzylpiperidine unit.
-
Antidepressants: Paroxetine, a selective serotonin reuptake inhibitor (SSRI), contains a piperidine ring.
Table 3: Pharmacological Data of Representative N-Substituted Piperidine CNS-Active Drugs
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Haloperidol | D2 Receptor | - | - |
| Risperidone | D2, 5-HT2A Receptors | - | - |
| Donepezil | Acetylcholinesterase | - | (enzyme inhibition) |
| Paroxetine | SERT | - | - |
| Methylphenidate | DAT, NET | - | - |
Pharmacological data for these compounds are extensive and context-dependent; representative targets are listed.
Drug Development Workflow for N-Substituted Piperidine CNS Agents
The discovery and development of novel CNS agents based on the N-substituted piperidine scaffold follows a structured, multi-stage process.
Biological Assay Protocols
The pharmacological characterization of N-substituted piperidines relies on a suite of in vitro assays to determine their affinity and functional activity at their respective molecular targets.
1. Radioligand Binding Assay: Used to determine the binding affinity (Ki) of a compound for a specific receptor.[13][14][15]
-
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.
-
General Procedure:
-
Prepare cell membranes expressing the receptor of interest.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay: A functional assay to determine whether a compound is an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).[16][17]
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation.
-
General Procedure:
-
Incubate cell membranes expressing the GPCR with varying concentrations of the test compound in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After a defined incubation period, terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.
-
3. Calcium Mobilization Assay: A functional assay for GPCRs that signal through the Gq pathway, such as the muscarinic M1 receptor.[18][19][20]
-
Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.
-
General Procedure:
-
Load cells expressing the receptor of interest with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Agonists will induce an increase in fluorescence, indicating an increase in intracellular calcium.
-
Conclusion
The N-substituted piperidine scaffold has a long and storied history in medicinal chemistry, evolving from a component of natural products to a privileged core in a multitude of synthetic drugs. Its continued prominence is a direct result of its favorable properties and the synthetic tractability that allows for extensive structure-activity relationship studies. The ability to modulate pharmacological activity through N-substitution has been a key driver of innovation in areas ranging from pain management to the treatment of psychiatric disorders. As our understanding of disease biology deepens and new molecular targets are identified, the versatile N-substituted piperidine scaffold is poised to remain a vital tool in the development of the next generation of therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. revvity.com [revvity.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. innoprot.com [innoprot.com]
- 19. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-(2-Methoxyethyl)piperidine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 4-(2-Methoxyethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol is divided into three main stages: the synthesis of the intermediate 4-(2-methoxyethyl)pyridine, its subsequent reduction to 4-(2-methoxyethyl)piperidine, and the final conversion to the hydrochloride salt.
I. Synthesis of 4-(2-Methoxyethyl)pyridine (Intermediate)
This step is achieved through a Williamson ether synthesis, starting from the commercially available 4-(2-hydroxyethyl)pyridine. The hydroxyl group is deprotonated using a strong base, followed by methylation.
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-(2-Hydroxyethyl)pyridine | C₇H₉NO | 123.15 | 10.0 g | 81.2 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.57 g | 89.3 |
| Methyl Iodide | CH₃I | 141.94 | 12.7 g (5.6 mL) | 89.3 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.57 g, 89.3 mmol, 1.1 eq) and suspend it in anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-(2-hydroxyethyl)pyridine (10.0 g, 81.2 mmol, 1.0 eq) in anhydrous DMF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (12.7 g, 89.3 mmol, 1.1 eq) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(2-methoxyethyl)pyridine as a colorless oil.
Expected Yield: 80-90%
Characterization Data (Reference):
| Analysis | Expected Results for 4-(2-methoxyethyl)pyridine |
| ¹H NMR (CDCl₃) | δ ~8.5 (d, 2H, pyridine-Hα), ~7.2 (d, 2H, pyridine-Hβ), ~3.6 (t, 2H, -CH₂-O), ~3.3 (s, 3H, -OCH₃), ~2.9 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~150 (pyridine-Cα), ~148 (pyridine-Cγ), ~124 (pyridine-Cβ), ~72 (-CH₂-O), ~59 (-OCH₃), ~38 (Ar-CH₂-) |
| IR (neat, cm⁻¹) | ~3050, 2950, 1600, 1560, 1410, 1110 |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₂NO: 138.0919, found ~138.1 |
II. Synthesis of 4-(2-Methoxyethyl)piperidine
This step involves the catalytic hydrogenation of the pyridine ring of 4-(2-methoxyethyl)pyridine to the corresponding piperidine.
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-(2-Methoxyethyl)pyridine | C₈H₁₁NO | 137.18 | 8.0 g | 58.3 |
| Platinum(IV) Oxide (PtO₂) | PtO₂ | 227.08 | 0.40 g | 1.76 (3 mol%) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 80 mL | - |
| Hydrogen Gas | H₂ | 2.02 | High Pressure | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 4-(2-methoxyethyl)pyridine (8.0 g, 58.3 mmol) in glacial acetic acid (80 mL).
-
Carefully add Platinum(IV) oxide (0.40 g, 3 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[1][2]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.[1][2]
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.
-
Carefully neutralize the filtrate with saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-(2-methoxyethyl)piperidine as a colorless oil. The product can be further purified by vacuum distillation if necessary.
Expected Yield: >90%[1]
Characterization Data (Reference):
| Analysis | Expected Results for 4-(2-Methoxyethyl)piperidine |
| ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, -CH₂-O), ~3.3 (s, 3H, -OCH₃), ~3.0 (m, 2H, piperidine-Hα, axial), ~2.6 (m, 2H, piperidine-Hα, equatorial), ~1.7 (m, 2H, piperidine-Hβ, equatorial), ~1.5 (m, 2H, -CH₂-CH₂-O), ~1.2 (m, 3H, piperidine-Hγ and Hβ, axial) |
| ¹³C NMR (CDCl₃) | δ ~73 (-CH₂-O), ~59 (-OCH₃), ~47 (piperidine-Cα), ~37 (piperidine-Cγ), ~35 (-CH₂-CH₂-O), ~32 (piperidine-Cβ) |
| IR (neat, cm⁻¹) | ~3300 (N-H), 2920, 2850, 1450, 1115 |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₈NO: 144.1388, found ~144.1 |
III. Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-(2-Methoxyethyl)piperidine | C₈H₁₇NO | 143.23 | 7.0 g | 48.9 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Hydrochloric Acid (2M in Diethyl Ether) | HCl | 36.46 | ~25 mL | ~50 |
Procedure:
-
Dissolve 4-(2-methoxyethyl)piperidine (7.0 g, 48.9 mmol) in anhydrous diethyl ether (100 mL) in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight to obtain this compound.
Expected Yield: >95%
Characterization Data (Reference):
| Analysis | Expected Results for this compound |
| ¹H NMR (D₂O) | δ ~3.5 (t, 2H, -CH₂-O), ~3.3 (s, 3H, -OCH₃), ~3.4 (m, 2H, piperidine-Hα, axial), ~3.0 (m, 2H, piperidine-Hα, equatorial), ~2.0 (m, 2H, piperidine-Hβ, equatorial), ~1.6 (m, 2H, -CH₂-CH₂-O), ~1.4 (m, 3H, piperidine-Hγ and Hβ, axial) |
| ¹³C NMR (D₂O) | δ ~71 (-CH₂-O), ~58 (-OCH₃), ~45 (piperidine-Cα), ~35 (piperidine-Cγ), ~33 (-CH₂-CH₂-O), ~29 (piperidine-Cβ) |
| IR (KBr, cm⁻¹) | ~2950-2700 (N⁺-H stretch), 1580, 1460, 1110 |
| MS (ESI+) | m/z [M-Cl]⁺ calculated for C₈H₁₈NO: 144.1388, found ~144.1 |
| Melting Point | To be determined |
IV. Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting material to final product.
References
Application of 4-(2-Methoxyethyl)piperidine hydrochloride in drug discovery.
Abstract
4-(2-Methoxyethyl)piperidine hydrochloride is a versatile heterocyclic building block utilized in the synthesis of novel bioactive molecules. Its structural features, combining a piperidine core with a flexible methoxyethyl side chain, make it a valuable intermediate for creating compounds with diverse pharmacological activities. This application note details its role in the discovery of potential therapeutic agents, particularly focusing on its application in the synthesis of compounds with immunomodulatory and central nervous system (CNS) activity. Detailed experimental protocols for the synthesis of a representative bioactive derivative, along with conceptual signaling pathways and experimental workflows, are provided to guide researchers in medicinal chemistry and drug development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal framework for targeting a variety of biological receptors and enzymes.[3] The introduction of a 4-(2-methoxyethyl) substituent can modulate the physicochemical properties of the piperidine ring, influencing its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] This strategic modification can enhance the drug-like properties of the resulting compounds.[3]
This compound serves as a key starting material for the synthesis of more complex molecules, enabling the exploration of novel chemical space in drug discovery. Its utility has been demonstrated in the generation of compounds with potential applications in treating neurological disorders and modulating the immune system.[4][5]
Key Applications in Drug Discovery
Intermediate for Immunomodulatory Agents
Research has shown that derivatives of 4-(2-methoxyethyl)piperidine exhibit potential as immunomodulating agents. For instance, a complex of 1-(2-ethoxyethyl)-4-(2-methoxyethoxyl)-4-ethynylpiperidine with β-cyclodextrin has been investigated for its immunostimulating activity.[4] This highlights the potential of the 4-(2-methoxyethyl)piperidine core in the development of novel therapeutics for immune-related disorders.
Building Block for Central Nervous System (CNS) Drugs
Piperidine derivatives are widely recognized for their activity on CNS targets, including dopamine and serotonin receptors. While direct synthesis of a marketed CNS drug from this compound is not prominently documented, its structural motifs are present in compounds designed to modulate neurotransmitter systems.[4] Its use as a synthetic intermediate allows for the creation of diverse libraries of compounds for screening against various CNS targets implicated in conditions such as schizophrenia, depression, and anxiety.[5]
Quantitative Data Summary
The following table summarizes the biological activities of representative piperidine derivatives, illustrating the therapeutic potential of this chemical class. It is important to note that these are examples of related compounds, and the specific activity of derivatives of this compound would need to be determined experimentally.
| Compound Class | Representative Compound | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| Acetylcholinesterase Inhibitors | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | |
| Dopamine Receptor Ligands | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D₃ Receptor | Kᵢ = 0.5 nM | [5] |
| Sigma-1 Receptor Ligands | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Kᵢ = 3.2 nM | |
| Immunomodulators | 1-(3-n-butoxypropyl)piperidine-3-methyl-4-spiro-5'-imidazolidine-2',4'-dione | Immunostimulating Activity | Exceeds levamisole by 3.1 times | [4] |
Experimental Protocols
General Synthesis of a 4-(2-Methoxyethyl)piperidine Derivative
This protocol describes a representative synthesis of a bioactive compound starting from a 4-hydroxypiperidine precursor, which can be adapted for syntheses involving this compound.
Objective: To synthesize a substituted piperidine derivative for biological evaluation.
Materials:
-
N-acetyl-4-hydroxypiperidine
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Dimethylformamide (DMF)
-
1-bromo-2-methoxyethane
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Alkylation: To a stirred suspension of sodium hydride (11.26 g) in DMF (300 ml) under a nitrogen atmosphere, a solution of N-acetyl-4-hydroxypiperidine (30.5 g) in DMF (200 ml) is added dropwise, maintaining the temperature below 30°C with external cooling. The mixture is stirred for an additional 1.25 hours.
-
A solution of 1-bromo-2-methoxyethane (32.6 g) in DMF (100 ml) is then added dropwise with cooling. The resulting solution is stirred at room temperature overnight.
-
Work-up: The reaction mixture is concentrated in vacuo. The residue is partitioned between water and chloroform. The organic layer is dried over sodium sulfate and evaporated to yield a crude residue.
-
The aqueous phase is saturated with sodium chloride and further extracted with chloroform. The organic extracts are dried and evaporated.
-
Deprotection: The combined crude residues are heated on a steam bath overnight with 2N hydrochloric acid (243 ml).
-
The reaction mixture is extracted with chloroform to remove any residual mineral oil.
-
The aqueous phase is concentrated, then basified to pH 12 with sodium hydroxide.
-
The basified solution is re-extracted with chloroform. The organic extracts are washed with brine, dried over sodium sulfate, and evaporated to yield the final piperidine derivative.
Visualizations
Signaling Pathway
Caption: Conceptual signaling pathway for a piperidine-derived GPCR modulator.
Experimental Workflow
Caption: General workflow for drug discovery using the piperidine building block.
Logical Relationship
Caption: Relationship between the core scaffold and drug-like properties.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its incorporation into novel molecular frameworks allows for the fine-tuning of physicochemical and pharmacological properties, leading to the identification of promising new therapeutic agents. The provided protocols and conceptual diagrams serve as a guide for researchers to harness the potential of this scaffold in their drug development endeavors, particularly in the areas of immunology and central nervous system disorders. Further exploration of derivatives based on this core structure is warranted to uncover new and potent drug candidates.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Protocol for N-Alkylation of 4-(2-methoxyethyl)piperidine: Application Notes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. The nitrogen atom of the piperidine ring serves as a crucial handle for introducing various alkyl groups, thereby modulating the physicochemical and biological properties of the molecule, such as its potency, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of 4-(2-methoxyethyl)piperidine, a valuable building block in the development of novel therapeutics. Two robust and widely applicable methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Core Concepts and Strategies
The choice between direct alkylation and reductive amination for the N-alkylation of 4-(2-methoxyethyl)piperidine depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the required level of control over by-product formation.
-
Direct N-Alkylation: This method involves the reaction of the secondary amine of 4-(2-methoxyethyl)piperidine with an alkyl halide in the presence of a base.[1] While straightforward, this approach can sometimes lead to the formation of quaternary ammonium salts as over-alkylation byproducts. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired tertiary amine.[1]
-
N-Alkylation via Reductive Amination: This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.[2] This method is often milder and can offer better control, avoiding the issue of over-alkylation. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the carbonyl starting material.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Methyl Iodide
This protocol describes the N-methylation of 4-(2-methoxyethyl)piperidine using methyl iodide.
Materials:
-
4-(2-methoxyethyl)piperidine
-
Methyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(2-methoxyethyl)piperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-methyl-4-(2-methoxyethyl)piperidine.
Protocol 2: N-Alkylation via Reductive Amination with Formaldehyde
This protocol describes the N-methylation of 4-(2-methoxyethyl)piperidine using formaldehyde through reductive amination.
Materials:
-
4-(2-methoxyethyl)piperidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(2-methoxyethyl)piperidine (1.0 eq) in dichloromethane (DCM), add formaldehyde solution (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-methyl-4-(2-methoxyethyl)piperidine.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of 4-(2-methoxyethyl)piperidine based on the described protocols.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Material | 4-(2-methoxyethyl)piperidine | 4-(2-methoxyethyl)piperidine |
| Alkylating Agent | Methyl Iodide | Formaldehyde |
| Base/Reducing Agent | K₂CO₃ | NaBH(OAc)₃ |
| Solvent | DMF | DCM |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Purification Method | Column Chromatography | Column Chromatography |
Product Characterization
The successful synthesis of N-alkylated 4-(2-methoxyethyl)piperidine can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show the appearance of new signals corresponding to the introduced alkyl group. For example, in the case of N-methylation, a new singlet corresponding to the N-methyl protons would appear in the ¹H NMR spectrum, and a new signal for the N-methyl carbon would be observed in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the N-alkylated product.
Visualizations
References
Application Notes and Protocols for the Quantification of 4-(2-Methoxyethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-(2-Methoxyethyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented as adaptable frameworks for researchers to implement and validate within their own laboratory settings.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Due to the lack of a strong native chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive quantification by HPLC-UV. This method is robust for routine quality control and purity assessments.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of a derivatizing agent solution, such as 4-toluenesulfonyl chloride in acetonitrile.
-
Add a suitable buffer (e.g., sodium bicarbonate solution) to maintain an alkaline pH and facilitate the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV detector should be set to the absorbance maximum of the derivatized product (typically around 230 nm for a tosyl derivative).
-
Injection Volume: 10 µL.
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following table summarizes typical validation parameters for the HPLC-UV analysis of derivatized piperidine compounds. These values should be established for this compound during method validation.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC-UV with Pre-column Derivatization
Caption: Workflow for HPLC-UV analysis with derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds. For 4-(2-Methoxyethyl)piperidine, derivatization is often employed to improve its volatility and chromatographic behavior.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Create a series of working standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Internal Standard: A suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all standards and samples to correct for variability in sample preparation and injection.
2. Derivatization Procedure:
-
To the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like trifluoroacetic anhydride (TFAA).
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specified duration to complete the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following table presents typical validation parameters for the GC-MS analysis of derivatized amines. These should be specifically determined for this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~10 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a well-defined pulse sequence.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Use a calibrated 90° pulse width.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for precise quantification).
3. Data Processing and Quantification:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Quantitative Data Summary (Expected Performance)
The following table outlines the expected performance characteristics for a well-developed qNMR method.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | Dependent on sample solubility and instrument sensitivity |
| Limit of Quantitation (LOQ) | Typically in the low mg/mL to high µg/mL range |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% |
Logical Relationship: qNMR Quantification Principle
Caption: Principle of quantitative NMR (qNMR) analysis.
Application Notes and Protocols for High-Throughput Screening Assays Involving Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving piperidine derivatives, a crucial scaffold in modern drug discovery. The piperidine motif is a key structural feature in numerous FDA-approved drugs, and HTS is essential for the rapid identification and characterization of new therapeutic candidates.[1] This document covers key assays, including those for G-protein coupled receptors (GPCRs) and enzyme inhibition, complete with experimental protocols, quantitative data, and signaling pathway diagrams to facilitate research and development.
Overview of Piperidine Derivatives in HTS
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which contribute to improved pharmacokinetics and metabolic stability.[2] Piperidine derivatives have shown a wide range of pharmacological activities, targeting various biological entities such as GPCRs, ion channels, and enzymes.[3][4] High-throughput screening enables the efficient evaluation of large libraries of these compounds to identify promising leads for a multitude of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]
High-Throughput Screening Assays and Protocols
This section details the experimental protocols for several common HTS assays used to screen piperidine derivatives.
GPCR Targeted Assays: Muscarinic Acetylcholine and Sigma Receptors
Piperidine derivatives frequently target GPCRs like muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs).[1]
Radioligand binding assays are a robust method for quantifying the affinity of a compound for a specific receptor.[1]
Experimental Protocol:
-
Membrane Preparation: Prepare cell or tissue homogenates containing the target receptor (e.g., mAChRs or σRs).[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]N-methylscopolamine for mAChRs or [³H]-(+)-pentazocine for σ₁Rs), and various concentrations of the piperidine derivative test compound.[5]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[5]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) is a homogeneous assay format ideal for HTS that measures competitive binding.[1]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled ligand (tracer), the target receptor, and the piperidine derivative test compounds in an appropriate assay buffer.
-
Assay Plate Setup: In a microplate, add the fluorescent tracer and the test compound at various concentrations.
-
Reaction Initiation: Add the target receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[6]
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound. Plot the change in polarization against the compound concentration to determine the IC₅₀ value.[7]
This is a cell-based functional assay that measures receptor activation, particularly for GPCRs that couple to Gαq signaling pathways.[1]
Experimental Protocol:
-
Cell Culture: Plate cells expressing the target receptor (e.g., M1, M3, M5 mAChRs) in a 96- or 384-well plate and culture overnight.[4][8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.[4]
-
Compound Addition: Add varying concentrations of the piperidine derivative test compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence microplate reader in kinetic mode.[4]
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular calcium concentration, signifying receptor activation. Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists).[4]
Enzyme Inhibition Assay: PARP-1
Piperidine derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.
Experimental Protocol: PARP-1 Chemiluminescent Assay
-
Plate Coating: Coat a 96-well plate with histone, the substrate for PARP-1.[2]
-
Blocking: Block the remaining protein-binding sites in the wells.[2]
-
Compound Addition: Add the piperidine derivative test compounds at various concentrations to the wells.
-
Enzyme Reaction: Add a reaction mixture containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the enzymatic reaction. Incubate for 1 hour at room temperature.[2]
-
Detection:
-
Signal Measurement: Immediately measure the chemiluminescence using a microplate reader.[2]
-
Data Analysis: A decrease in the chemiluminescent signal corresponds to inhibition of PARP-1 activity. Calculate the IC₅₀ value from the dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for piperidine derivatives in various HTS assays.
Table 1: Affinity of Piperidine Derivatives for Sigma Receptors
| Compound ID | Target | Assay Type | Ki (nM) |
| Compound 1 | σ₁R | Radioligand Binding | 3.2 |
| Haloperidol (Ref.) | σ₁R | Radioligand Binding | 2.5 |
| Compound 5 | hH₃R | Radioligand Binding | 7.70 |
| σ₁R | 3.64 | ||
| Compound 7 | hH₃R | Radioligand Binding | 5.2 |
| σ₁R | 4.8 | ||
| Compound 11 | hH₃R | Radioligand Binding | 6.2 |
| σ₁R | 4.41 | ||
| σ₂R | 67.9 | ||
| Compound 12 | σ₁R | Radioligand Binding | 4.5 |
| σ₂R | 10 | ||
| Compound 13 | σ₁R | Radioligand Binding | 5.6 |
| σ₂R | 4 | ||
| Compound 14 | σ₁R | Radioligand Binding | 3.3 |
| σ₂R | 29 |
Data sourced from multiple studies for illustrative purposes.[9][10][11]
Table 2: PARP-1 Inhibition by Piperidine-Based Benzamide Derivatives
| Compound ID | PARP-1 IC₅₀ (nM) | Antiproliferative Activity (MDA-MB-436) IC₅₀ (µM) |
| 6a | 8.33 | 8.56 ± 1.07 |
| 15d | 12.02 | 6.99 ± 2.62 |
Data from a study on novel piperidine-based PARP-1 inhibitors.[12]
Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting HTS results.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
M1, M3, and M5 mAChR subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and decreasing cAMP levels.[3]
Sigma-1 Receptor (σ₁R) Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP₃ receptor.[13] Upon stimulation by ligands, it can translocate and interact with various ion channels and other proteins to modulate cellular functions.
Experimental Workflow for HTS
The general workflow for a high-throughput screening campaign involving piperidine derivatives follows a logical progression from assay development to hit validation.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(2-Methoxyethyl)piperidine hydrochloride as a Ligand in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyethyl)piperidine hydrochloride is a piperidine derivative with potential applications in neuropharmacology and drug discovery. The piperidine scaffold is a common feature in a multitude of centrally acting agents, and its derivatives have shown affinity for various receptors, including sigma, dopamine, and serotonin receptors.[1][2][3] Sigma receptors, in particular, are a unique class of intracellular proteins that have been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and neuropathic pain, making them significant targets for therapeutic intervention.[4][5]
There are two primary subtypes of sigma receptors: sigma-1 (σ1) and sigma-2 (σ2).[6] The σ1 receptor is a ligand-operated molecular chaperone at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[4][7] The σ2 receptor, identified as TMEM97, is also located at the ER and is implicated in cell proliferation and cholesterol homeostasis.[8] Given the therapeutic potential of targeting these receptors, the characterization of novel ligands is of paramount importance.
These application notes provide detailed protocols for characterizing the binding affinity of this compound for human sigma-1 and sigma-2 receptors using competitive radioligand binding assays.
Data Presentation
The binding affinities of this compound and reference compounds for the sigma-1 and sigma-2 receptors would be determined as the inhibitor constant (Ki) and summarized in a table for clear comparison. The Ki values are calculated from the IC50 values obtained from competitive binding assays using the Cheng-Prusoff equation.[4]
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| (+)-Pentazocine | [Reference Value] | [Reference Value] |
| Haloperidol | [Reference Value] | [Reference Value] |
| DTG (1,3-di-o-tolylguanidine) | [Reference Value] | [Reference Value] |
Note: The Ki values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the determination of the binding affinity (Ki) of this compound for the human sigma-1 receptor.
Materials and Reagents:
-
Membrane Preparation: Human sigma-1 receptor-expressing cell membranes (e.g., from HEK-293 cells).
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[4][9]
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another high-affinity unlabeled sigma-1 ligand.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).[10]
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.[4]
-
Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be close to its Kd value (typically 1-3 nM).[4]
-
Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[4]
-
Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[4]
-
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, 10 µM Haloperidol, and membrane preparation.[4]
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the corresponding dilution of this compound, and membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium, typically 120 minutes.[10]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptor
This protocol is for determining the binding affinity (Ki) of this compound for the human sigma-2 receptor.
Materials and Reagents:
-
Membrane Preparation: Human sigma-2 receptor-expressing cell membranes (e.g., from liver tissue or specific cell lines).
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[10][11]
-
Masking Ligand: (+)-Pentazocine to block the sigma-1 receptor binding sites.[10]
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity unlabeled ligand.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).[10]
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound.
-
Prepare a stock solution of [³H]-DTG. The final concentration should be near its Kd for the sigma-2 receptor.[9]
-
Prepare a stock solution of (+)-pentazocine to a final concentration sufficient to mask the sigma-1 receptors (e.g., 100 nM to 1 µM).[10]
-
Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) for determining non-specific binding.[10]
-
Prepare the membrane homogenate at an optimized concentration.
-
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, [³H]-DTG, (+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-DTG, (+)-pentazocine, 10 µM Haloperidol, and membrane preparation.[10]
-
Test Compound Wells: Add assay buffer, [³H]-DTG, (+)-pentazocine, the corresponding dilution of this compound, and membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature for a time sufficient to reach equilibrium, typically 4 hours.[10]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 and subsequently the Ki value for the sigma-2 receptor.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of 4-(2-Methoxyethyl)piperidine Hydrochloride
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(2-Methoxyethyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a reverse-phase C18 column with a gradient elution profile, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here provides a reliable workflow for the accurate quantification of this compound in research and drug development settings.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is essential for process monitoring, quality control, and metabolic studies. This document provides a detailed protocol for a high-throughput LC-MS/MS method developed for this purpose. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for pharmaceutical analysis due to its high sensitivity and selectivity.[1][2]
Experimental Protocols
Sample Preparation
A straightforward "dilute and shoot" approach is recommended for the preparation of standards and samples to ensure high throughput and minimize sample preparation variability. For biological matrices, protein precipitation may be necessary.[3]
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to fall within the calibration curve range.
-
Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulates.
LC-MS/MS Instrumentation and Conditions
A standard HPLC or UHPLC system coupled to a tandem mass spectrometer is used.[3]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS) Parameters:
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 4-(2-Methoxyethyl)piperidine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-(2-Methoxyethyl)piperidine | 144.2 | 112.1 | 0.1 | 20 | 15 |
| 4-(2-Methoxyethyl)piperidine | 144.2 | 84.1 | 0.1 | 20 | 25 |
Note: The molecular weight of this compound is 179.69 g/mol , and the free base is 143.23 g/mol . The precursor ion of m/z 144.2 corresponds to the protonated molecule [M+H]+.
Data Acquisition and Processing
Data is acquired and processed using the instrument manufacturer's software. Quantification is performed by integrating the peak areas of the MRM transitions and comparing them against a calibration curve generated from the working standards.
Method Development Workflow
Caption: Workflow for the LC-MS method development of this compound.
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and selectivity for the analysis of this compound. The chromatographic conditions were optimized to achieve good peak shape and retention for this polar compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid provided adequate retention and separation from potential impurities. The positive ESI mode was chosen as it is well-suited for the ionization of amine-containing compounds like piperidine derivatives.[3]
The MRM transitions were selected based on the predicted fragmentation of the protonated molecule. The transition from m/z 144.2 to 112.1 likely corresponds to the loss of methanol, while the transition to m/z 84.1 could result from a ring opening or further fragmentation. These transitions provide a high degree of selectivity for the analyte.
Method Validation Parameters
The method should be validated according to standard guidelines to ensure its suitability for the intended application. Key validation parameters and their typical acceptance criteria are summarized in Table 3.
Table 3: Method Validation Summary
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
A detailed and robust LC-MS/MS method for the quantification of this compound has been successfully developed and is presented in this application note. The provided protocols and parameters can be readily implemented in analytical laboratories to support ongoing research and development activities involving this compound. This method is suitable for a variety of applications in the drug development pipeline, from process chemistry to pharmacokinetic studies.
References
Application Notes: Synthesis of Neurochemicals Utilizing 4-(2-Methoxyethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-(2-methoxyethyl)piperidine hydrochloride in the development of novel neurochemicals, particularly focusing on the synthesis of potential benzamide antipsychotics. The protocols and data presented are based on established amide coupling methodologies and patent literature for structurally related compounds.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of neuroactive compounds. The piperidine scaffold is a common feature in many centrally acting drugs, and the 4-(2-methoxyethyl) substituent can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as receptor affinity, selectivity, and metabolic stability. This document outlines the synthesis of a novel benzamide derivative incorporating the 4-(2-methoxyethyl)piperidine moiety, a compound with potential antipsychotic activity due to its structural similarity to known dopamine D2 receptor antagonists.
Data Presentation
The following table summarizes key quantitative data for a representative neurochemical synthesized using 4-(2-methoxyethyl)piperidine. The data is illustrative and based on typical yields and purity for the described reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-(1-benzyl-4-(2-methoxyethyl)piperidin-4-yl)methyl-benzamide | C₂₄H₃₂N₂O₂ | 396.53 | 75 | >95 (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of N-((1-benzyl-4-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
This protocol details the synthesis of a potential neuroleptic agent via a two-step process starting from this compound. The first step involves the N-benzylation of the piperidine, followed by an amide coupling reaction.
Step 1: N-Benzylation of 4-(2-Methoxyethyl)piperidine
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyl-4-(2-methoxyethyl)piperidine as an oil, which can be used in the next step without further purification.
Step 2: Amide Coupling of 1-benzyl-4-(2-methoxyethyl)piperidine with Benzoic Acid
Materials:
-
1-benzyl-4-(2-methoxyethyl)piperidine (from Step 1)
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for chromatography)
Procedure:
-
Dissolve benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir at room temperature for 10 minutes.
-
Add a solution of 1-benzyl-4-(2-methoxyethyl)piperidine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford N-((1-benzyl-4-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide as a white solid.
Visualizations
Caption: Synthetic workflow for N-((1-benzyl-4-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
Caption: Proposed mechanism of action for the synthesized benzamide neuroleptic.
Application Notes and Protocols for the Crystallization of High-Purity Piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining high-purity piperidine hydrochloride salts through various crystallization methods. The selection of an appropriate crystallization technique is crucial for achieving the desired purity, yield, and crystal morphology, which are critical parameters in research and pharmaceutical development.
Introduction
Piperidine hydrochloride is a valuable building block in organic synthesis and a common salt form for piperidine-containing active pharmaceutical ingredients (APIs). The purity of this salt is paramount for its intended application. Crystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. By carefully controlling parameters such as solvent choice, temperature, and concentration, it is possible to selectively crystallize the desired compound, leaving impurities behind in the solution.
This document outlines three primary crystallization methods for purifying piperidine hydrochloride:
-
Cooling Crystallization (Single-Solvent Method): This technique involves dissolving the crude piperidine hydrochloride in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling of the solution decreases the solubility of the piperidine hydrochloride, leading to its crystallization.
-
Antisolvent Crystallization (Two-Solvent Method): In this method, the crude salt is dissolved in a "good" solvent in which it is highly soluble. A second solvent, an "antisolvent," in which the piperidine hydrochloride is poorly soluble but which is miscible with the "good" solvent, is then added. This addition reduces the overall solubility of the salt in the mixed solvent system, inducing crystallization.
-
Slow Evaporation: This method is particularly useful for growing high-quality single crystals, for instance, for X-ray diffraction studies. It involves dissolving the compound in a solvent in which it is moderately soluble at room temperature and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
Data Presentation: Crystallization of Piperidine Derivatives
| Compound/Derivative | Crystallization Method | Solvent(s) | Key Conditions | Yield (%) | Purity (%) |
| Piperidine-4-carbothioamide HCl | Cooling Crystallization | Ethanol | Cooling to 10°C, filtration, and washing with ethanol.[1] | - | 99 |
| (3R, 4R)-N, 4- dimethyl -1- (phenyl methyl) -3- piperidinamine dihydrochloride | Cooling Crystallization | Isopropanol | Reflux dissolution, followed by cooling to 0-5°C.[2] | 95 | 99.3 |
| N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride | Antisolvent Crystallization | Ethanol / Diethyl Ether | Treatment of an oily residue with HCl-saturated ethanol, followed by recrystallization.[3] | 29 | - |
| Synthetic Piperidine Hydrochloride Derivative | Slow Evaporation | Chlorobenzene/Petroleum Ether/Dichloromethane | Column chromatography followed by natural volatilization.[4] | 30 | - |
Note: The data presented is for piperidine derivatives and should be considered as a general guide. Actual yields and purities for piperidine hydrochloride may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward recrystallization method. Ethanol and methanol are suitable solvents for piperidine hydrochloride due to its high solubility in these alcohols at elevated temperatures and lower solubility at reduced temperatures.
1. Solvent Selection:
- Place a small amount of crude piperidine hydrochloride (e.g., 50 mg) in a test tube.
- Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.
- Heat the test tube gently (e.g., in a warm water bath). The compound should dissolve completely.
- Allow the solution to cool to room temperature, and then place it in an ice bath. The formation of a crystalline precipitate indicates a suitable solvent.
2. Recrystallization Procedure: a. Dissolution: Place the crude piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol, preheated to near its boiling point) to just dissolve the solid completely with stirring. Using the minimum necessary volume of hot solvent is crucial for maximizing the yield. b. Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl. c. Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them. d. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] e. Maximizing Yield: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1] f. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. g. Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities. h. Drying: Dry the purified crystals under vacuum to a constant weight to remove any residual solvent.
Protocol 2: Antisolvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be identified or to induce rapid crystallization. For piperidine hydrochloride, a good solvent like ethanol or methanol can be used in combination with an antisolvent like diethyl ether.
1. Solvent System Selection:
- Identify a "good" solvent in which piperidine hydrochloride is highly soluble (e.g., ethanol, methanol).
- Identify a "poor" solvent (antisolvent) in which piperidine hydrochloride is poorly soluble but is miscible with the "good" solvent (e.g., diethyl ether).
2. Recrystallization Procedure: a. Dissolution: Dissolve the crude piperidine hydrochloride in a minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming. b. Addition of Antisolvent: Slowly add the antisolvent (e.g., diethyl ether) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). c. Clarification (if necessary): If persistent turbidity is observed, add a few drops of the "good" solvent until the solution becomes clear again. d. Crystal Growth: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for solubility. e. Maximizing Yield: To maximize the yield, the flask can be cooled in an ice bath after crystal formation has commenced. f. Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a solvent mixture rich in the antisolvent. g. Drying: Dry the purified crystals under vacuum.
Protocol 3: Slow Evaporation
This method is ideal for obtaining high-quality single crystals suitable for X-ray crystallography.
1. Procedure: a. Dissolution: Dissolve the purified piperidine hydrochloride in a suitable solvent in which it is moderately soluble at room temperature (e.g., a mixture of ethanol and water) in a small beaker or vial. b. Evaporation Setup: Cover the container with a piece of parafilm and pierce a few small holes in it with a needle. This will allow for the slow evaporation of the solvent. c. Crystal Growth: Place the container in a vibration-free location and allow it to stand for several days to weeks. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of well-defined crystals. d. Isolation: Once crystals of a suitable size have formed, carefully decant the mother liquor and isolate the crystals.
Mandatory Visualizations
Caption: Workflow for Cooling Crystallization of Piperidine Hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxyethyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 4-(2-Methoxyethyl)piperidine hydrochloride synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct and widely used method is the catalytic hydrogenation of the corresponding precursor, 4-(2-methoxyethyl)pyridine.[1] This method is atom-economical and typically proceeds with high efficiency. The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.
Q2: Which catalysts are most effective for the hydrogenation of 4-(2-methoxyethyl)pyridine?
A2: Platinum group metals are highly effective for this transformation. The most commonly used catalysts are Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C).[1][2] The choice of catalyst can significantly impact the reaction's yield, selectivity, and the required reaction conditions.
Q3: What are the key factors that influence the yield of the synthesis?
A3: Several factors can influence the yield of this compound synthesis:
-
Catalyst Choice and Loading: The type and amount of catalyst used are critical.
-
Hydrogen Pressure: Higher pressures generally favor the hydrogenation reaction.[3]
-
Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to side reactions.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Acidic solvents like glacial acetic acid can enhance the reaction rate by protonating the pyridine ring, making it more susceptible to reduction.[3]
-
Purity of Starting Materials: Impurities in the 4-(2-methoxyethyl)pyridine can poison the catalyst and reduce the yield.
Q4: Are there any potential side reactions to be aware of?
A4: Yes, potential side reactions during the hydrogenation of pyridines include:
-
Incomplete Hydrogenation: This results in the formation of partially hydrogenated intermediates like tetrahydropyridines.
-
Hydrogenolysis: Cleavage of the C-N bond in the piperidine ring can occur, leading to ring-opened byproducts. This is more common with certain catalysts and under harsh conditions.[4]
-
De-alkylation of the Ether: While less common for a methoxyethyl group under typical hydrogenation conditions, aggressive catalysts or high temperatures could potentially cleave the ether bond.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or no conversion of 4-(2-methoxyethyl)pyridine.
-
Q: My reaction shows very little or no consumption of the starting material. What could be the issue?
-
A: This is often due to catalyst deactivation or improper reaction setup.
-
Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can act as a catalyst poison. Ensure your starting material and solvent are pure and free of any sulfur-containing compounds or other potential poisons.
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. It is recommended to use a fresh batch of catalyst.
-
Insufficient Hydrogen Pressure: Ensure that the reaction vessel is properly sealed and that there is an adequate and constant supply of hydrogen.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen gas. Ensure vigorous stirring throughout the reaction.
-
-
Problem 2: The reaction is slow or incomplete.
-
Q: The reaction is proceeding, but it's very slow and doesn't go to completion. How can I improve the reaction rate?
-
A: Slow reaction rates can be addressed by optimizing the reaction conditions.
-
Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can significantly enhance the reaction rate.[3]
-
Increase Temperature: A moderate increase in temperature can also speed up the reaction. However, be cautious as excessive heat can lead to side reactions.
-
Increase Catalyst Loading: Increasing the amount of catalyst can improve the reaction rate, but this also increases the cost.
-
Solvent Choice: Using an acidic solvent like glacial acetic acid can activate the pyridine ring and accelerate the reaction.[3]
-
-
Problem 3: Formation of significant amounts of byproducts.
-
Q: I am observing multiple spots on my TLC or peaks in my GC-MS corresponding to byproducts. How can I improve the selectivity?
-
A: Byproduct formation is often a result of non-optimal reaction conditions or catalyst choice.
-
Over-reduction/Hydrogenolysis: If you suspect ring-opening, consider using a more selective catalyst like Rhodium on carbon (Rh/C), which is known for its high selectivity in pyridine hydrogenation. Also, try using milder reaction conditions (lower temperature and pressure).
-
Incomplete Hydrogenation: If you are isolating partially hydrogenated intermediates, increase the reaction time or hydrogen pressure to drive the reaction to completion.
-
-
Problem 4: Difficulty in isolating and purifying the final product.
-
Q: I am having trouble isolating a pure sample of this compound. What purification strategies can I use?
-
A: The product is a hydrochloride salt, which influences its solubility.
-
Filtration of Catalyst: After the reaction, the heterogeneous catalyst can be removed by filtration through a pad of Celite.
-
Solvent Removal: The solvent can be removed under reduced pressure.
-
Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether.
-
Acid-Base Extraction: If the free base is desired for purification by chromatography, the reaction mixture can be neutralized with a base, and the product extracted into an organic solvent. The free base can then be purified by column chromatography and subsequently converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.
-
-
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of substituted pyridines, providing a comparison of different catalysts and reaction conditions. While specific data for 4-(2-methoxyethyl)pyridine is limited in the public domain, the data for structurally similar compounds provides a strong basis for optimization.
Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Pyridines
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Advantages & Considerations |
| PtO₂ (Adams' Catalyst) | 50 - 70 | Room Temperature | Glacial Acetic Acid | Highly effective for a wide range of substituted pyridines. The acidic solvent enhances reactivity.[3] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Widely used and cost-effective. Can be prone to catalyst poisoning.[4] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than palladium for pyridine reduction and shows high selectivity, minimizing over-reduction.[5] |
| Raney Nickel | High | 170 - 200 | - | Often used for the synthesis of piperidine itself, but requires harsh conditions.[6] |
Table 2: Reported Yields for the Hydrogenation of Structurally Related Pyridines
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 2-(4-pyridyl)ethanol | PtO₂ | 1000 psig H₂, Water, HCl | Quantitative | [7] |
| 2-Methoxy pyridine | PtO₂ | 50-70 bar H₂, Glacial Acetic Acid | High (not quantified) | [3] |
| 4-phenyl pyridine | PtO₂ | 50-70 bar H₂, Glacial Acetic Acid | High (not quantified) | [3] |
| 4-(3-phenylpropyl)pyridine | PtO₂ | 50-70 bar H₂, Glacial Acetic Acid | High (not quantified) | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on a highly effective procedure for a structurally similar compound.[7]
Synthesis of this compound via Catalytic Hydrogenation of 4-(2-methoxyethyl)pyridine
-
Materials:
-
4-(2-methoxyethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Hydrogen Gas (high purity)
-
Celite
-
-
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
-
Procedure:
-
In a glass liner of a high-pressure reactor, dissolve 4-(2-methoxyethyl)pyridine in deionized water.
-
Add a catalytic amount of Platinum(IV) oxide (typically 1-5 mol% relative to the substrate).
-
Carefully add concentrated hydrochloric acid (approximately 1.1 equivalents relative to the substrate).
-
Place the glass liner in the high-pressure reactor and seal it according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar, or as high as the equipment safely allows for optimal results).
-
Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases (typically after 6-24 hours), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas before opening.
-
Dilute the reaction mixture with water and filter through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional water.
-
Combine the filtrates and remove the water under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
Yield Optimization Logic
Caption: Logical flow for optimizing reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons - Google Patents [patents.google.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperidine and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues that arise during piperidine synthesis.
Q1: My final piperidine product has a persistent yellow tint. What is the likely cause and how can I remove it?
A yellow discoloration in piperidine is typically a result of oxidation products.[1] While this may not impact all downstream applications, it is indicative of impurity and should be addressed for high-purity requirements.
-
Troubleshooting:
Q2: I'm observing a white solid forming in my stored piperidine. What is it and how can I prevent it?
The white solid is likely piperidine carbonate, which forms when the basic piperidine reacts with atmospheric carbon dioxide.[2]
-
Troubleshooting:
-
Removal: The carbonate salt can be removed by filtration. To recover the piperidine, the salt can be treated with a strong base to liberate the free amine, followed by extraction and distillation.[1][3]
-
Prevention: Store piperidine in a well-sealed container under an inert atmosphere to prevent exposure to CO2.[4]
-
Q3: Why am I struggling to separate piperidine from unreacted pyridine starting material using distillation?
Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form an azeotropic mixture, which is a constant boiling mixture of about 92% piperidine and 8% pyridine.[3][4]
-
Troubleshooting:
-
Azeotropic Distillation: One approach is to use azeotropic distillation with water, which alters the volatilities and can aid in separation.[1]
-
Selective Salt Formation: A more effective chemical approach is to selectively form a salt of piperidine. By bubbling carbon dioxide through a mixture of the two, piperidine will precipitate as a solid carbonate salt, while the less basic pyridine will remain in solution.[1][3][5] The piperidine can then be liberated from the salt by treatment with a strong base.[1][3]
-
Troubleshooting Guide: Side Reactions in Common Piperidine Syntheses
This section provides a detailed breakdown of common side reactions in popular piperidine synthesis methods, along with their causes and solutions.
Catalytic Hydrogenation of Pyridine
This is a widely used method, but it is not without its challenges, primarily related to incomplete reduction or over-reduction.
Problem: Presence of partially hydrogenated intermediates (e.g., dihydropyridines, tetrahydropyridines) in the final product.
-
Probable Causes:
-
Inactive Catalyst: The catalyst may be poisoned by impurities in the starting material or solvent.[4]
-
Insufficient Reaction Conditions: The hydrogen pressure or reaction temperature may be too low to drive the reaction to completion.[4][6]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
-
Solutions & Protocols:
-
Catalyst Selection and Handling: Ensure the use of a high-purity, active catalyst. Rhodium-based catalysts are often more selective and less prone to over-reduction than palladium or nickel catalysts.[6]
-
Optimization of Reaction Conditions: A systematic approach to optimizing temperature and pressure is crucial. See the table below for a comparison of typical reaction conditions for various catalysts.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to ensure complete conversion.[4]
-
Problem: Formation of ring-opened byproducts (e.g., pentylamines).
-
Probable Cause:
-
Over-reduction (Hydrogenolysis): This occurs when the C-N bond in the newly formed piperidine ring is cleaved under harsh reaction conditions or with a non-selective catalyst.[6]
-
-
Solutions & Protocols:
-
Catalyst Choice: Employ a more selective catalyst. Rhodium on carbon (Rh/C) is known to be highly selective for the hydrogenation of the pyridine ring without significant C-N bond cleavage.[6]
-
Milder Conditions: Utilize transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, which often proceeds under milder conditions than high-pressure catalytic hydrogenation.[6][7]
-
Data Presentation: Comparison of Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Considerations |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[4] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active and selective than Palladium.[4][6] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[4] |
| Raney Nickel | High | 170 - 200 | - | Often used for large-scale synthesis of piperidine itself.[8] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, Rh/C), typically at a loading of 1-5 mol%.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level. Stir the reaction mixture at the appropriate temperature for the required time (typically 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.
Visualization: Troubleshooting Workflow for Pyridine Hydrogenation
Caption: Troubleshooting workflow for pyridine hydrogenation.
Reductive Amination of Glutaraldehyde
This is a powerful method for forming the piperidine ring, but can be prone to side reactions if not carefully controlled.
Problem: Formation of a 5-hydroxy-pentanyl derivative as a side-product.
-
Probable Cause:
-
Solutions & Protocols:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10] This allows for the in-situ formation and reduction of the cyclic imine.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion and subsequent cyclization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization pathway.
-
Visualization: Reductive Amination Pathway and Side Reaction
Caption: Desired vs. side reaction in reductive amination.
Hofmann-Löffler-Freytag Reaction
This radical-mediated cyclization is a classic method for synthesizing pyrrolidines and piperidines, but selectivity can be an issue.
Problem: Formation of isomeric pyrrolidine derivatives.
-
Probable Cause:
-
Competing 1,5-Hydrogen Atom Transfer: The nitrogen-centered radical can abstract a hydrogen atom from the δ-carbon, leading to a five-membered ring (pyrrolidine), in competition with abstraction from the ε-carbon to form the six-membered piperidine ring.[2] The ratio of these products is highly dependent on the structure of the starting N-haloamine.[2]
-
-
Solutions & Protocols:
-
Substrate Design: The substitution pattern on the N-haloamine chain can influence the regioselectivity of the hydrogen atom transfer. Careful design of the starting material is the most effective way to favor piperidine formation.
-
Reaction Conditions: While the substrate structure is the primary determinant, exploring different initiation methods (thermal vs. photochemical) and acidic conditions may slightly alter the product ratio.[11][12]
-
Analytical Methods for Impurity Detection
Accurate identification and quantification of side products are crucial for effective troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities such as residual pyridine, partially hydrogenated intermediates, and ring-opened byproducts.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile byproducts and for monitoring the progress of reactions involving more complex substituted piperidines.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, aiding in their definitive identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 12. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 13. biosynce.com [biosynce.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 15. alternative-therapies.com [alternative-therapies.com]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Methoxyethyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(2-Methoxyethyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation or oxidation products. Depending on the synthetic route, specific impurities might include precursors like 4-(2-hydroxyethyl)piperidine or N-protected intermediates.[1][2] The crude product may also contain inorganic salts from the workup procedure.
Q2: Which purification method is most suitable for my crude sample?
A2: The optimal purification method depends on the nature of the impurities and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Acid-base extraction is ideal for separating the basic amine product from acidic, neutral, or non-volatile impurities.[3][4]
-
Column chromatography is used for separating compounds with similar polarities and is often a final polishing step.[5]
Q3: My crude product is an oil instead of a solid. How should I proceed?
A3: An oily product may indicate the presence of significant impurities or residual solvent. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, an acid-base extraction is a robust method to isolate the desired amine.[6] Alternatively, you can attempt to precipitate the hydrochloride salt by dissolving the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and adding a non-polar solvent (like diethyl ether or ethyl acetate) containing anhydrous HCl.[7][8]
Q4: After purification, my yield is significantly lower than expected. What are the common causes?
A4: Low recovery can result from several factors. During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor.[9] In acid-base extractions, incomplete neutralization (basification or acidification), insufficient mixing, or performing too few extractions can result in poor recovery.[3] For column chromatography, the highly polar nature of the amine salt can cause it to adhere strongly to silica gel, leading to yield loss.[5][10]
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify organic impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. The melting point of the crystalline solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.[11]
Purification Strategy Overview
The selection of a purification strategy depends on the initial state of the crude product and the nature of the impurities. The following diagram outlines a general workflow for purifying this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
Optimization of reaction conditions for coupling with 4-(2-Methoxyethyl)piperidine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methoxyethyl)piperidine in coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[1]
Troubleshooting Guide
Question 1: My N-arylation reaction with 4-(2-Methoxyethyl)piperidine has a low or no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques, oven-dried glassware, and degassed solvents.[2]
-
Reagent Quality: Verify the purity and dryness of your aryl halide, 4-(2-Methoxyethyl)piperidine, base, and solvent. Impurities, especially water, can deactivate the catalyst.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide to form biaryl impurities.[2]
| Side Product | Cause | Recommended Solution |
| Hydrodehalogenation | Presence of water or other proton sources; β-hydride elimination from the palladium-amide intermediate.[1] | Rigorously dry all reagents and solvents. Use a ligand that promotes rapid reductive elimination.[2] |
| Aryl Halide Homocoupling (Biaryl Formation) | More common with highly reactive aryl halides. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination over C-C coupling.[2] |
| Hydroxylation of Aryl Halide | Reaction with residual water or hydroxide ions. | Ensure anhydrous conditions. This is less common with piperidine couplings compared to reactions with aqueous ammonia.[2] |
Frequently Asked Questions (FAQs)
Q: Which catalyst and ligand should I choose for coupling with 4-(2-Methoxyethyl)piperidine? A: For secondary cyclic amines like 4-(2-Methoxyethyl)piperidine, especially with challenging aryl halides (e.g., chlorides), a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is a good starting point. Ligands such as XPhos, SPhos, and RuPhos are often effective.[2] Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 can provide more consistent results.[2]
Q: What is the best base and solvent for this reaction? A: A strong base is typically required to deprotonate the secondary amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for base-sensitive substrates, but may require higher temperatures and longer reaction times.[2] Toluene and dioxane are common solvents. Ensure the base is soluble in the chosen solvent.
Optimized Reaction Conditions for N-Arylation of Piperidine Derivatives
The following table summarizes representative conditions for the N-arylation of piperidine derivatives. Note that optimization for 4-(2-Methoxyethyl)piperidine may be required.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Chloride | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | >90 |
| Heteroaryl Bromide | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 110 | 18 | ~95 |
| Aryl Bromide | Boc-piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | THF | 80 | 2-4 | ~90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 4-(2-Methoxyethyl)piperidine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[2] Dilute with an organic solvent like ethyl acetate and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
II. Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis. Coupling 4-(2-Methoxyethyl)piperidine with a carboxylic acid typically requires an activating agent.
Troubleshooting Guide
Question 1: My amide coupling reaction is giving a low yield. What should I check?
Answer:
Low yields in amide coupling can be due to incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions.
Troubleshooting Steps:
-
Pre-activation: Ensure the carboxylic acid is fully activated before adding the amine. This can be done by allowing the carboxylic acid to stir with the coupling reagent (e.g., HATU) and a base for 15-30 minutes before adding the 4-(2-Methoxyethyl)piperidine.[3]
-
Choice of Coupling Reagent: For the secondary amine in 4-(2-Methoxyethyl)piperidine, which can be sterically hindered, a more potent coupling reagent like HATU or COMU may be more effective than EDC/HOBt.[3]
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction. Ensure the base is pure and dry.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.2 equivalents) can help drive the reaction to completion.[4]
Caption: Troubleshooting amide coupling reactions.
Question 2: I am seeing a side product that corresponds to the coupling reagent reacting with my amine. How can I prevent this?
Answer:
This side reaction, forming a guanidinium byproduct, can occur when using uronium/aminium-based coupling reagents like HATU.[5] The order of addition is critical to prevent this. The carboxylic acid should be activated first by reacting it with the coupling reagent and base before the amine is introduced to the reaction mixture.[5]
Frequently Asked Questions (FAQs)
Q: What are the best coupling reagents for 4-(2-Methoxyethyl)piperidine? A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines.[3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is also a common and effective choice.[4]
Q: How can I minimize racemization if my carboxylic acid has a chiral center? A: The choice of coupling reagent and additives can significantly impact the level of racemization. Reagents like HATU and COMU are known to suppress racemization.[3] Adding HOBt or HOAt as an additive when using carbodiimides like EDC is also a standard practice to minimize this side reaction.
Optimized Conditions for Amide Coupling with Piperidine Derivatives
| Coupling Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Notes |
| HATU | DIPEA (2.0) | DMF | rt | 1-4 | Pre-activation of the carboxylic acid for 15-30 min is recommended.[3] |
| EDC/HOBt | DIPEA or TEA (2.0) | DCM or DMF | 0 to rt | 2-12 | Add EDC to a mixture of the acid, amine, and HOBt at 0 °C.[4] |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF. Add DIPEA (2.0 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes.[3]
-
Amine Addition: Add a solution of 4-(2-Methoxyethyl)piperidine (1.2 equiv.) in anhydrous DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for HATU-mediated amide coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-(2-Methoxyethyl)piperidine hydrochloride during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-Methoxyethyl)piperidine hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The recommended storage temperature is typically between 2-8°C, although storage at room temperature in an inert atmosphere is also acceptable.[1][5] The container, preferably an amber glass bottle, should be tightly sealed to protect the compound from moisture and light.[1][6]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main environmental factors that can lead to the degradation of piperidine compounds are exposure to high temperatures, humidity, and light.[1] Elevated temperatures can accelerate chemical reactions, leading to decomposition.[1] Moisture in the air can cause hydrolysis, and some piperidine derivatives are known to be photosensitive.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include a noticeable change in the physical appearance of the compound, such as discoloration or clumping. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to detect the presence of impurities or a decrease in the purity of the main compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact compound are not extensively documented in readily available literature, general degradation mechanisms for piperidine-containing molecules involve the cleavage of the carbon-nitrogen (C-N) bond within the piperidine ring. This can be followed by subsequent deamination and oxidation reactions.[7][8] Another potential degradation route observed in related compounds is an "arm switching" reaction.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the solid. | Exposure to light, air (oxidation), or elevated temperatures. | 1. Visually inspect the storage conditions to ensure the container is sealed and protected from light. 2. If the appearance has significantly changed, it is recommended to re-analyze the material for purity before use. 3. For future storage, ensure the container is tightly sealed and stored in a dark, cool, and dry place.[1][2][3][4] |
| Inconsistent experimental results. | Potential degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Assess the purity of the this compound sample using a suitable analytical method like HPLC (see Experimental Protocols section). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review and optimize storage and handling procedures to prevent future degradation. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, leading to clumping, or it may have degraded into less soluble impurities. | 1. Gently dry the material under vacuum at a low temperature, provided it is thermally stable under those conditions. 2. If solubility issues persist, it is a strong indicator of degradation. The purity should be checked via an analytical method. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Note: This is a general guideline and may need to be optimized for specific equipment and impurity profiles.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the this compound being tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks. The appearance of new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: A generalized potential degradation pathway for piperidine-containing compounds.
References
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. chemos.de [chemos.de]
- 3. peptide.com [peptide.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. 4-(2-Methoxyethyl)piperidine HCl | 868849-54-1 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-Methoxyethyl)piperidine Hydrochloride for Library Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful library production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound suitable for scaling up?
A1: Two primary routes are recommended for the large-scale synthesis of this compound. The first involves the catalytic hydrogenation of 4-(2-methoxyethyl)pyridine. The second route is a two-step process starting from 4-piperidineethanol, involving an O-methylation followed by hydrochloride salt formation. Both methods have been shown to be robust and scalable.
Q2: How can I convert the 4-(2-Methoxyethyl)piperidine free base to its hydrochloride salt effectively?
A2: To convert the free base to the hydrochloride salt, dissolve the purified 4-(2-Methoxyethyl)piperidine in an anhydrous solvent like diethyl ether or ethyl acetate. Subsequently, introduce a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.[1]
Q3: My final product, the hydrochloride salt, is an oil instead of a crystalline solid. What should I do?
A3: "Oiling out" can be caused by impurities or residual solvent.[1] Ensure all solvents have been thoroughly removed under a high vacuum. If the product remains oily, further purification of the free base by fractional distillation or column chromatography is recommended before attempting the salt formation again.[1]
Q4: I am observing poor crystal formation during the hydrochloride salt precipitation. How can this be improved?
A4: Poor crystal formation can result from high concentrations of impurities or rapid cooling.[1] To encourage the growth of larger, purer crystals, allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[1] If impurities are suspected, an acid-base extraction of the crude salt followed by recrystallization can be beneficial.[1]
Experimental Protocols
Method 1: Catalytic Hydrogenation of 4-(2-Methoxyethyl)pyridine
This protocol outlines the synthesis of this compound starting from 4-(2-methoxyethyl)pyridine.
Step 1: Hydrogenation A solution of 4-(2-methoxyethyl)pyridine in an appropriate solvent (e.g., ethanol or methanol) is subjected to catalytic hydrogenation using a platinum-based catalyst, such as platinum oxide, under hydrogen pressure. The reaction is typically monitored by TLC or GC until the starting material is consumed.
Step 2: Work-up and Purification Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 4-(2-Methoxyethyl)piperidine free base. This can be purified further by vacuum distillation.
Step 3: Hydrochloride Salt Formation The purified free base is dissolved in an anhydrous solvent, and a solution of HCl in an organic solvent is added to precipitate the hydrochloride salt, which is then isolated by filtration.
Method 2: O-Methylation of 4-Piperidineethanol
This method provides an alternative route starting from the more readily available 4-piperidineethanol.
Step 1: O-Methylation 4-Piperidineethanol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF or DMF. The reaction progress is monitored by TLC or LC-MS.
Step 2: Work-up and Purification The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude 4-(2-Methoxyethyl)piperidine is then purified by column chromatography or vacuum distillation.
Step 3: Hydrochloride Salt Formation The purified free base is converted to its hydrochloride salt as described in Method 1.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for Method 1 (Scale: 100g)
| Reagent/Parameter | Quantity/Value |
| 4-(2-Methoxyethyl)pyridine | 100 g |
| Solvent (Ethanol) | 1 L |
| Platinum Oxide Catalyst | 2 g |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| HCl in Diethyl Ether (2M) | ~365 mL |
Table 2: Reagent Quantities and Reaction Conditions for Method 2 (Scale: 100g)
| Reagent/Parameter | Quantity/Value |
| 4-Piperidineethanol | 100 g |
| Sodium Hydride (60% disp.) | 34 g |
| Methyl Iodide | 120 g |
| Solvent (Anhydrous THF) | 1.5 L |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 4-8 hours |
| HCl in Diethyl Ether (2M) | ~550 mL |
Troubleshooting Guides
Issue 1: Incomplete Hydrogenation (Method 1)
| Potential Cause | Suggested Solution |
| Catalyst poisoning | Ensure starting material and solvent are pure. Consider filtering the reaction mixture and adding fresh catalyst. |
| Insufficient hydrogen pressure | Check the system for leaks and ensure the pressure is maintained at the recommended level. |
| Inadequate agitation | Increase the stirring rate to ensure proper mixing of the catalyst, substrate, and hydrogen. |
Issue 2: Low Yield in O-Methylation (Method 2)
| Potential Cause | Suggested Solution |
| Incomplete deprotonation | Ensure the sodium hydride is fresh and the solvent is strictly anhydrous. Allow sufficient time for the deprotonation to complete before adding the methylating agent. |
| Competing N-methylation | Add the methylating agent slowly at a low temperature to favor O-methylation. |
| Loss of product during work-up | Perform careful extractions and minimize transfers. Ensure the pH is appropriately adjusted during the work-up to keep the product in the organic phase. |
Issue 3: Product Contamination
| Potential Cause | Suggested Solution |
| Residual starting material | Monitor the reaction closely to ensure completion. If necessary, adjust reaction time or reagent stoichiometry. |
| By-product formation | Optimize reaction conditions (temperature, addition rate) to minimize side reactions. |
| Inefficient purification | For distillation, ensure the vacuum is adequate and the column has sufficient theoretical plates. For chromatography, optimize the solvent system for better separation. |
Visualizations
Caption: Workflow for the synthesis of 4-(2-Methoxyethyl)piperidine HCl via catalytic hydrogenation.
Caption: Workflow for the synthesis of 4-(2-Methoxyethyl)piperidine HCl via O-methylation.
References
Identifying and removing impurities from 4-(2-Methoxyethyl)piperidine hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methoxyethyl)piperidine hydrochloride. The following sections detail methods for identifying and removing impurities to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my sample of this compound?
A1: Impurities in your sample can originate from the synthetic route used to prepare this compound. A likely synthetic precursor is 4-(2-hydroxyethyl)piperidine, which is synthesized from 2-(4-pyridyl)ethanol via hydrogenation.[1] Therefore, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 2-(4-pyridyl)ethanol or 4-(2-hydroxyethyl)piperidine.
-
Intermediates: Incomplete reaction of intermediates from the synthesis process.
-
Byproducts: Side-reaction products formed during synthesis.
-
Reagents and Solvents: Residual reagents, catalysts (e.g., platinum oxide), and solvents used in the synthesis and purification steps.[1]
-
Degradation Products: Compounds formed by the degradation of this compound over time or due to improper storage conditions.
Q2: My sample of this compound appears discolored. What could be the cause?
A2: Discoloration, such as a yellow or brown tint, in piperidine-containing compounds can be an indication of oxidation products. Exposure to air or light can promote the formation of these impurities. It is also possible that residual reagents or byproducts from the synthesis are colored.
Q3: I am observing poor peak shape (e.g., tailing) during HPLC analysis of my compound. What can I do to improve it?
A3: Poor peak shape in HPLC for basic compounds like piperidine derivatives is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or using a buffer in the mobile phase, can help to saturate the active sites on the stationary phase and improve peak symmetry.
-
Adjust the pH of the mobile phase: Increasing the pH of the mobile phase can suppress the ionization of the piperidine nitrogen, reducing its interaction with the stationary phase.
Q4: My compound is not showing a strong signal with a UV detector in HPLC. How can I enhance detection?
A4: Simple piperidine derivatives often lack a strong UV chromophore, leading to poor sensitivity with UV detection. To overcome this, you can employ pre-column derivatization. This involves reacting your sample with a UV-active agent before injection. A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride), which introduces a strongly UV-absorbing group to the molecule.
Troubleshooting Guides
Impurity Identification
This guide outlines the steps to identify unknown impurities in your this compound sample.
Problem: An unknown peak is observed during chromatographic analysis (GC or HPLC).
Solution Workflow:
Caption: Workflow for identifying unknown impurities.
Steps:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurity is volatile, GC-MS is a powerful tool for identification. The mass spectrum of the unknown peak can be compared to spectral libraries or analyzed to determine its molecular weight and fragmentation pattern, which helps in structure elucidation.[2] For compounds with polar functional groups, derivatization may be necessary to increase volatility.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile impurities, LC-MS/MS is the preferred method. It provides molecular weight information and fragmentation data that are crucial for identifying the impurity's structure.
-
Preparative Chromatography and NMR Spectroscopy: If the mass spectrometry data is insufficient for definitive identification, preparative HPLC can be used to isolate the impurity. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to fully characterize the unknown compound.
Impurity Removal
This guide provides methods for purifying this compound.
Problem: The purity of this compound is below the required specification.
Solution Workflow:
Caption: Workflow for the purification of this compound.
Methods:
-
Recrystallization: This is the most common method for purifying solid compounds. The choice of solvent is critical. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or a mixture of these with a less polar co-solvent like ethyl acetate or diethyl ether, are often effective.[3][4][5] The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization is ineffective or the compound is an oil, column chromatography is a versatile alternative. For piperidine derivatives, silica gel is a common stationary phase. However, due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol provides a general method for the GC-MS analysis of 4-(2-Methoxyethyl)piperidine and its potential impurities. Optimization may be required based on the specific impurities suspected.
1. Sample Preparation:
- Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
- If the free base is required for analysis, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate before analysis.
2. GC-MS Parameters:
| Parameter | Value |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.[6] |
| Injector Temp. | 250 °C |
| Oven Program | Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min. This is a general program and should be optimized.[7] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Interface | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-500 amu. |
Protocol 2: Purity Determination by HPLC
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
1. Sample and Standard Preparation:
- Prepare a stock solution of the this compound sample in the mobile phase at a concentration of about 1 mg/mL.
- Prepare a series of calibration standards by diluting a stock solution of a reference standard.
2. HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | An isocratic or gradient elution can be used. A good starting point for an isocratic mobile phase is a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a suitable pH). For basic compounds, an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve retention and peak shape.[8] |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30-40 °C.[8] |
| Detection | As 4-(2-Methoxyethyl)piperidine lacks a strong chromophore, detection can be challenging with a standard UV detector. Alternative detection methods include Charged Aerosol Detection (CAD)[8] or Refractive Index (RI) detection. If UV detection is the only option, derivatization with a UV-active tag may be necessary. |
| Injection Vol. | 10 µL. |
Protocol 3: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
1. Solvent Selection:
- In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
- A good single solvent will dissolve the compound when hot but not when cold.
- For a two-solvent system, find a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[4][5]
2. Recrystallization Procedure:
- Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) in an Erlenmeyer flask.
- If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. Then add a few drops of the "good" solvent to redissolve the precipitate.
- If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.
- Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
- Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Data Presentation
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Application | Advantages | Limitations |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity; provides structural information. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2] |
| HPLC | Purity determination and quantification of non-volatile impurities. | Versatile; can be used for a wide range of compounds. | Detection can be challenging for compounds without a UV chromophore.[8] |
| LC-MS | Identification of non-volatile impurities. | High sensitivity and provides molecular weight information. | More complex and expensive than HPLC-UV. |
| NMR | Structural elucidation of unknown impurities. | Provides detailed structural information. | Requires isolation of the impurity and is less sensitive than MS. |
Table 2: Common Solvents for Recrystallization of Piperidine Salts
| Solvent System | Polarity | Comments |
| Ethanol or Methanol | Polar | Good for many hydrochloride salts. The compound should be soluble when hot and less soluble when cold. |
| Isopropanol | Polar | Another good option for polar compounds. |
| Ethanol/Ethyl Acetate | Mixed | A common two-solvent system. Dissolve in hot ethanol and add ethyl acetate as the anti-solvent. |
| Methanol/Diethyl Ether | Mixed | Similar to the above, diethyl ether acts as the anti-solvent. |
| Water | Very Polar | Can be used if the compound is sufficiently polar, but may not be ideal for many organic salts due to high solubility.[3] |
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic piperidine hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is piperidine hydrochloride and why is it hygroscopic?
Piperidine hydrochloride is the salt formed from the reaction of piperidine, a cyclic secondary amine, with hydrochloric acid. Its hygroscopic nature stems from the strong affinity of the salt's ions for water molecules, causing it to readily absorb moisture from the atmosphere.[1][2] This can lead to physical changes in the product, such as clumping or caking, and can impact its chemical purity and reactivity in experiments.
Q2: How should I properly store piperidine hydrochloride to minimize moisture absorption?
To maintain its integrity, piperidine hydrochloride should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep the container tightly sealed when not in use. For long-term storage, or in particularly humid environments, it is recommended to place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[5] Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent moisture uptake.
Q3: What are the visual indicators that my piperidine hydrochloride has absorbed moisture?
The most common visual sign of moisture absorption is a change in the physical appearance of the salt. What is typically a free-flowing crystalline powder may become clumpy, caked, or even form a gummy or paste-like solid.[2] Discoloration may also occur with significant moisture absorption.
Q4: Can I still use piperidine hydrochloride that has absorbed moisture?
Using piperidine hydrochloride that has absorbed water is generally not recommended for reactions that are sensitive to moisture or require precise stoichiometry. The presence of water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The weighed mass will include an unknown amount of water, leading to the addition of less piperidine hydrochloride than intended.
-
Undesired Side Reactions: Water can act as a reactant or a catalyst for unwanted side reactions, leading to impurities and lower yields.
-
Reduced Reactivity: The presence of water can alter the reaction conditions and negatively impact the performance of the reagent.
For non-critical applications, it may be possible to use the material after drying it thoroughly. However, for sensitive applications, it is always best to use a fresh, dry sample or to dry the material and determine its water content before use.
Q5: How does moisture affect reactions involving piperidine hydrochloride?
The primary effect of moisture is the introduction of water into the reaction mixture. This can be detrimental in many organic reactions that require anhydrous (water-free) conditions. For example, in reactions involving organometallics, water-sensitive catalysts, or dehydrating agents, the presence of moisture can quench the reagents, deactivate the catalyst, or lead to the formation of byproducts, ultimately reducing the yield and purity of the desired product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or formation of unexpected byproducts. | The hygroscopic piperidine hydrochloride has introduced water into the reaction, leading to side reactions or reagent degradation. | Ensure the piperidine hydrochloride is dry before use. Handle the salt in a controlled atmosphere, such as a glovebox or under a stream of inert gas, to minimize moisture exposure during weighing and transfer. Use freshly distilled, anhydrous solvents for the reaction. |
| The piperidine hydrochloride powder has formed hard clumps or a solid mass. | The material has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling. | For minor clumping, the material can be gently crushed to a powder in a dry environment (e.g., in a glovebox or under inert gas) and then dried under high vacuum. For severe caking, it is best to discard the material and use a fresh, unopened container. |
| Difficulty in accurately weighing the piperidine hydrochloride. | The static nature of the dry powder or the rapid absorption of moisture on the balance can lead to unstable readings. | Weigh the salt in a closed container (e.g., a vial) in a glovebox or a dry environment. Alternatively, quickly weigh the approximate amount on weighing paper and immediately transfer it to the reaction vessel, then re-weigh the paper to determine the exact amount transferred. |
| The pH of the reaction mixture is different than expected. | The presence of absorbed water can affect the acidity of the reaction medium. | Ensure the piperidine hydrochloride is anhydrous before use. Consider adding a non-reactive drying agent to the reaction if compatible with the reaction chemistry. |
Quantitative Data
| Relative Humidity (RH) | Expected Behavior of Piperidine Hydrochloride | Handling Recommendations |
| Low (< 20% RH) | The salt is likely to remain a free-flowing powder. Minimal moisture uptake is expected. | Standard laboratory practices are generally sufficient. Keep the container tightly sealed when not in use. |
| Moderate (20-50% RH) | The salt may start to show signs of clumping, especially with prolonged exposure. | Minimize exposure time to the atmosphere. Weigh out the required amount quickly and reseal the container immediately. Storage in a desiccator is recommended. |
| High (> 50% RH) | The salt will rapidly absorb moisture, leading to significant clumping, caking, and potentially deliquescence (dissolving in the absorbed water). | Handling in a glovebox or under a stream of inert gas is highly recommended. If a controlled atmosphere is not available, work quickly and dry the material under vacuum before use. |
Experimental Protocols
Protocol 1: Drying Hygroscopic Piperidine Hydrochloride
This protocol describes how to dry piperidine hydrochloride that has been exposed to moisture.
Materials:
-
Clumped or hydrated piperidine hydrochloride
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Desiccator
Procedure:
-
Place the clumped piperidine hydrochloride in a Schlenk flask or a round-bottom flask.
-
If the material is heavily clumped, gently break up the larger pieces with a clean, dry spatula under a stream of inert gas if possible.
-
Connect the flask to a high-vacuum line.
-
Slowly apply vacuum to the flask. Be cautious of any initial outgassing.
-
Once a stable vacuum is achieved, gently heat the flask to 40-50°C using a heating mantle or an oil bath. Caution: Do not overheat, as this may cause decomposition. The melting point of piperidine hydrochloride is high (245-248 °C), but prolonged heating at elevated temperatures is not advisable.[6]
-
Continue drying under vacuum for several hours (4-12 hours, depending on the amount of moisture).
-
Allow the flask to cool to room temperature under vacuum.
-
Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of piperidine hydrochloride using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Dried piperidine hydrochloride sample
-
Gas-tight syringe or a dry weighing boat/funnel
Procedure:
-
Titrator Preparation:
-
Fill the titrator burette with the Karl Fischer titrant.
-
Add fresh, anhydrous methanol or a suitable Karl Fischer solvent to the titration vessel.
-
Pre-titrate the solvent to dryness to eliminate any residual water. The instrument will indicate when the solvent is ready.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the dried piperidine hydrochloride sample. The sample size should be chosen based on the expected water content to give a reasonable titrant volume.
-
Quickly and carefully introduce the sample into the titration vessel. For highly hygroscopic samples, this should be done using a dry weighing boat and funnel or by injecting a solution of the sample in a dry, non-reactive solvent.
-
-
Titration:
-
Start the titration. The instrument will automatically add the titrant and detect the endpoint.
-
Due to the basic nature of the piperidine moiety, the titration may be slow or have a "creeping" endpoint. If this occurs, adding a buffering agent like salicylic or benzoic acid to the solvent before the pre-titration can improve the endpoint detection.[7]
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
-
-
Post-Titration:
-
Perform multiple determinations to ensure the accuracy and precision of the result.
-
Visualizations
Caption: Workflow for handling piperidine hydrochloride.
Caption: Troubleshooting inconsistent reaction results.
References
- 1. biosynce.com [biosynce.com]
- 2. advanceddamp.co.uk [advanceddamp.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.cn]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-(2-Methoxyethyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for reactions involving 4-(2-Methoxyethyl)piperidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving 4-(2-Methoxyethyl)piperidine?
A1: The most common catalytic reactions for 4-(2-Methoxyethyl)piperidine, a secondary amine, are N-arylation (e.g., Buchwald-Hartwig amination) to form a carbon-nitrogen bond with an aryl halide, and N-alkylation with an alkyl halide.[1][2][3] These reactions are fundamental in medicinal chemistry and drug discovery for the synthesis of more complex molecules.
Q2: My N-arylation (Buchwald-Hartwig) reaction with 4-(2-Methoxyethyl)piperidine is giving low yields. What are the potential causes?
A2: Low yields in Buchwald-Hartwig amination of piperidine derivatives can stem from several factors:
-
Catalyst Deactivation: The nitrogen on the piperidine ring can coordinate to the palladium center, displacing the ligand and deactivating the catalyst.[4]
-
Inactive Catalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it might not be reducing effectively to the active Pd(0) species.[5]
-
Poor Ligand Choice: The phosphine ligand is critical. For sterically hindered amines like piperidines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective than older generation ligands.[5][6]
-
Ineffective Base: The base used is crucial for the catalytic cycle. A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher catalyst loadings or longer reaction times.[5]
-
Reagent and Solvent Purity: Impurities in the aryl halide, 4-(2-Methoxyethyl)piperidine, or solvent can poison the catalyst. Ensure all reagents are pure and use anhydrous, degassed solvents.[5]
Q3: I am observing significant side product formation in my N-alkylation of 4-(2-Methoxyethyl)piperidine. How can I minimize this?
A3: A common side product in the N-alkylation of secondary amines is the formation of a quaternary ammonium salt due to over-alkylation.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the 4-(2-Methoxyethyl)piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the piperidine).[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of it, which favors mono-alkylation.[1][7]
-
Lower Reaction Temperature: Reducing the reaction temperature can help control the rate of the second alkylation.[1]
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction without competing in the alkylation.[1][7]
Q4: Can the piperidine product inhibit the catalyst in hydrogenation reactions to produce 4-(2-Methoxyethyl)piperidine?
A4: Yes, product inhibition is a common issue in the hydrogenation of the corresponding pyridine to produce a piperidine derivative. The piperidine product can act as a poison by strongly adsorbing to the active sites of precious metal catalysts like Palladium (Pd/C), Platinum (PtO₂), and Rhodium (Rh/C), which are commonly used for this transformation.[4] This leads to a decrease in the reaction rate and may result in incomplete conversion.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig N-Arylation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure you are using a high-quality, air-stable precatalyst (e.g., a palladacycle). If using a Pd(II) source, consider a pre-reduction step by stirring it with the phosphine ligand before adding other reagents. You can also try increasing the reaction temperature to facilitate catalyst activation.[5] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). For particularly challenging substrates, higher loadings may be necessary.[5] |
| Inappropriate Ligand | Screen different classes of ligands. For sterically hindered secondary amines like 4-(2-Methoxyethyl)piperidine, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. Ensure the ligand is handled under an inert atmosphere to prevent oxidation.[5] |
| Ineffective Base | For sterically demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred. If functional group compatibility is a concern, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be aware that this may require higher catalyst loadings or longer reaction times.[5] |
| Reagent/Solvent Impurity | Purify the starting materials. 4-(2-Methoxyethyl)piperidine can be distilled, and solid reagents can be recrystallized. Use anhydrous and degassed solvents to minimize catalyst deactivation by oxygen or water.[5] |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | An excess of the phosphine ligand (relative to palladium) can sometimes improve catalyst stability. Consider using a more robust precatalyst. Lowering the reaction temperature may also reduce the rate of catalyst decomposition.[5] |
| Product Inhibition | The N-arylated product may be coordinating to the palladium center and inhibiting further catalysis. This is an inherent challenge in some cross-coupling reactions. Optimizing for a shorter reaction time by adjusting other parameters like temperature and concentration may be beneficial.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of 4-(2-Methoxyethyl)piperidine
This is a general guideline and optimization of specific parameters will likely be required.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
4-(2-Methoxyethyl)piperidine
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd)
-
Sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[5]
-
Add the sodium tert-butoxide.[5]
-
Add the aryl halide (1.0 equivalent).[5]
-
Add the anhydrous, degassed toluene.[5]
-
Add 4-(2-Methoxyethyl)piperidine (1.1-1.2 equivalents).[5]
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
General Protocol for N-Alkylation of 4-(2-Methoxyethyl)piperidine
Materials:
-
4-(2-Methoxyethyl)piperidine
-
Alkyl halide (e.g., alkyl bromide, 1.0 equivalent)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-(2-Methoxyethyl)piperidine (1.1 equivalents) and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature. For highly reactive alkylating agents, consider cooling the reaction to 0 °C.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield for a Model Buchwald-Hartwig Reaction
| Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| 1.0 | 75-90 | A good starting point for optimization, balancing cost and efficiency.[5] |
| 2.0 | >90 | Higher loading can drive the reaction to completion, especially for less reactive substrates.[5] |
| 5.0 | >95 | Typically used for very challenging couplings or in high-throughput screening where maximizing yield is the primary goal.[5] |
Table 2: Common Bases for N-Alkylation and N-Arylation Reactions
| Base | pKa of Conjugate Acid | Common Applications | Notes |
| K₂CO₃ | 10.3 | N-alkylation | Mild, inexpensive, and commonly used.[1] |
| Cs₂CO₃ | 10.3 | Buchwald-Hartwig | Often used for base-sensitive substrates.[5] |
| K₃PO₄ | 12.3 | Buchwald-Hartwig | Another option for base-sensitive substrates.[5] |
| DIPEA | 11.0 | N-alkylation | Non-nucleophilic organic base.[1] |
| NaOtBu | 19.0 | Buchwald-Hartwig | Strong, non-coordinating base, often gives high yields.[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structure-Activity Relationship of 4-Substituted Piperidine Analogs as Opioid Receptor Modulators: A Comparative Guide
This guide will delve into the SAR of these potent analgesics, presenting quantitative data on their receptor binding affinities, detailed experimental protocols for key biological assays, and visualizations of experimental workflows and signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of 4-Anilidopiperidine Analogs
The 4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids. The general structure consists of a central piperidine ring with an anilino group and an acyl group at the 4-position, and a phenethyl group attached to the piperidine nitrogen. Modifications at the 4-position of the piperidine ring have been shown to significantly influence the binding affinity of these compounds for the µ-opioid receptor.[1][2]
Data Presentation: µ-Opioid Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a series of 4-anilidopiperidine analogs for the µ-opioid receptor. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay and is inversely proportional to the binding affinity.
| Compound | R4 Substituent on Piperidine Ring | µ-Opioid Receptor Ki (nM) |
| Fentanyl | N-phenyl-N-propanamido | 1.2 - 1.4 |
| Carfentanil | Methyl 4-(N-phenylpropanamido)carboxylate | 0.22 |
| Sufentanil | 4-(methoxymethyl)-1-(2-thien-2-ylethyl) | ~0.04 |
| Alfentanil | 4-(ethoxymethyl)-1-[2-(2-thienyl)ethyl] | ~1.1 |
| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | ~1.4 |
Data compiled from multiple sources.[1][2][3] It is important to note that assay conditions can vary between studies, leading to slight differences in reported values.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of opioid receptor ligands are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist) or [³H]Diprenorphine (a non-selective antagonist).
-
Test compounds (4-anilidopiperidine analogs).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg of protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds (4-anilidopiperidine analogs).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (10 µM) on ice for at least 15 minutes to ensure all G-proteins are in the inactive state.
-
Reaction Initiation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of the test compound, and [³⁵S]GTPγS (0.05-0.1 nM) in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: The data is typically expressed as a percentage of the stimulation observed with a standard full agonist (e.g., DAMGO). The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of the µ-opioid receptor.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(2-Methoxyethyl)piperidine Hydrochloride: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific efficacy data for 4-(2-Methoxyethyl)piperidine hydrochloride. While the piperidine scaffold is a common motif in a wide range of biologically active compounds, detailed experimental data, including quantitative measures of efficacy such as IC50 or Ki values, for this specific molecule are not readily accessible. Consequently, a direct and quantitative comparison to similar compounds is not feasible at this time.
The piperidine ring is a key structural feature in numerous pharmaceuticals and research compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] Derivatives of piperidine have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, as ligands for dopamine and serotonin receptors in the context of neurological and psychiatric disorders, and for their analgesic properties.[1][3][4] However, the specific functional groups attached to the piperidine core largely determine the biological target and potency of the molecule.
For instance, the well-known drug Donepezil, an acetylcholinesterase inhibitor, incorporates a substituted piperidine moiety.[1][5] Extensive research has detailed its mechanism of action and clinical efficacy. Similarly, numerous studies have explored the structure-activity relationships of piperidine derivatives as antagonists or agonists for various G-protein coupled receptors, often providing detailed in vitro and in vivo experimental data.
Despite the prevalence of the piperidine scaffold in drug discovery, this compound itself appears to be primarily cataloged as a chemical intermediate or building block for synthesis rather than a compound with well-defined and publicly documented biological activity.[6][7] Searches for its specific mechanism of action or comparative efficacy studies have not yielded the necessary quantitative data to construct a meaningful comparison guide as requested.
Without foundational data on the biological targets and potency of this compound, the selection of appropriate "similar compounds" for comparison is speculative. A meaningful comparative analysis would require knowledge of its primary mechanism of action to identify other compounds that modulate the same target or pathway.
Therefore, this guide cannot be completed as per the initial request due to the absence of the necessary experimental data in the public domain. Further research to elucidate the biological activity and pharmacological profile of this compound is required before a comprehensive and objective comparison of its efficacy can be conducted.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(2-methoxyethyl)piperidine | CymitQuimica [cymitquimica.com]
A Comparative Analysis of the Biological Activities of Piperidine and Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast array of approved drugs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.
Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity.[1] Their three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability.[1]
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference between piperidine and piperazine—the presence of a second nitrogen atom in the latter—gives rise to distinct physicochemical characteristics that are critical in drug design. Piperidine is more basic than piperazine, a factor that influences salt formation, solubility, and interaction with biological targets.[1] Piperazine, with its two nitrogen atoms, has two pKa values, the first of which is significantly lower than that of piperidine, making it less basic at physiological pH.[1]
| Property | Piperidine | Piperazine | Key Implications for Drug Design |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | The higher basicity of piperidine can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[1] |
| Calculated logP (cLogP) | ~0.84 (parent) | ~-1.1 (parent) | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly water-soluble; however, the solubility of substituted analogues is highly dependent on the nature of the substituents. |
Comparative Biological Activities
Anticancer Activity
Both piperidine and piperazine moieties are integral components of numerous anticancer agents.[2][3] Their derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.[4][5]
| Derivative Class | Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| Piperidine | DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[4] | ||
| Compound 17a | PC3 | Prostate | 0.81[4] | |
| MGC803 | Gastric | 1.09[4] | ||
| MCF-7 | Breast | 1.30[4] | ||
| Piperazine | Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00[2][6] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung | 1.35[2][6] | |
| Compound 1d | HUH-7 | Hepatocellular | 1.23[7] | |
| MCF-7 | Breast | 0.98[7] | ||
| HCT-116 | Colorectal | 1.54[7] |
Antimicrobial Activity
Piperidine and piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[8][9] The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) |
| Piperidine | Compound 6 | Bacillus subtilis | 0.75[8] |
| Escherichia coli | 1.5[8] | ||
| Staphylococcus aureus | 1.5[8] | ||
| Piperazine | Chalcone-piperazine derivative | Candida albicans | 2.22 |
| Sparfloxacin-piperazine derivative | Staphylococcus aureus | 1-5 | |
| Gatifloxacin-piperazine derivative | Enterococcus faecalis | 1-5 |
Central Nervous System (CNS) Activity: A Case Study on Receptor Affinity
The choice between a piperidine and a piperazine scaffold can dramatically impact receptor binding affinity and selectivity. A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors revealed that replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R but dramatically increased affinity for the σ1R by several orders of magnitude.[1] This highlights the critical role of the scaffold in dictating receptor selectivity.
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine or piperazine derivatives) and incubate for an additional 48 or 72 hours.[4][7]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11][12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[10][12]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[10][12]
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria.[10][12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
Radioligand Binding Assay for Histamine H3 and Sigma-1 Receptors
This assay is used to determine the binding affinity of a compound to a specific receptor.[13][14]
Protocol:
-
Membrane Preparation: Prepare membranes from cells transiently or stably expressing the receptor of interest (e.g., HEK293T cells expressing hH3R or S1R).[13][14][15]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-NAMH for H3R or [³H]-(+)-pentazocine for S1R) and varying concentrations of the unlabeled test compound.[14][15]
-
Incubation: Incubate the reaction mixture for a specific time at a defined temperature (e.g., 2 hours at 25°C) to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms of Action
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of novel piperidine or piperazine derivatives for anticancer activity.
Caption: A general workflow for the preclinical evaluation of novel anticancer compounds.
Signaling Pathways Modulated by Piperidine and Piperazine Derivatives
Many piperidine and piperazine derivatives exert their biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. academicjournals.org [academicjournals.org]
- 9. apjhs.com [apjhs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Purity Validation of 4-(2-Methoxyethyl)piperidine hydrochloride: A Comparative Guide to HPLC and NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 4-(2-Methoxyethyl)piperidine hydrochloride purity. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methodology for their needs.
A common process-related impurity in the synthesis of this compound is the precursor, 4-(2-hydroxyethyl)piperidine hydrochloride, which may arise from incomplete O-methylation. This guide will focus on the quantification of this specific impurity alongside the primary analyte.
Data Presentation: A Comparative Purity Analysis
The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound using both HPLC and ¹H NMR techniques.
Table 1: HPLC Purity Analysis with Pre-column Derivatization
| Compound | Retention Time (min) | Peak Area | Area % |
| Derivatized 4-(2-hydroxyethyl)piperidine | 8.52 | 25,140 | 1.20 |
| Derivatized 4-(2-Methoxyethyl)piperidine | 10.15 | 2,069,860 | 98.80 |
| Total | 2,095,000 | 100.00 |
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis
| Analyte/Standard | Chemical Shift (ppm) | Multiplicity | Number of Protons (N) | Integral (I) | Molar Ratio (I/N) | Purity (% w/w) |
| 4-(2-Methoxyethyl)piperidine | 98.7 | |||||
| -OCH₃ | 3.25 | s | 3 | 3.00 | 1.00 | |
| 4-(2-hydroxyethyl)piperidine Impurity | ||||||
| -CH₂OH | 3.45 | t | 2 | 0.025 | 0.0125 | |
| Internal Standard (Maleic Acid) | 6.20 | s | 2 | 2.00 | 1.00 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are designed to be robust and reproducible for the accurate determination of this compound purity.
Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity assessment.[1][2] Since simple piperidines lack a strong UV chromophore, a pre-column derivatization step is necessary for sensitive UV detection.[1]
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Standard Solution: Prepare a standard of 4-(2-hydroxyethyl)piperidine hydrochloride in the same manner.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 200 µL of a borate buffer solution (pH 9.0).
-
Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the vial to room temperature and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Vortex and allow to stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
qNMR provides both structural confirmation and direct quantification of the analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and vortex until fully dissolved.
2. NMR Spectrometer Parameters (400 MHz):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, approximately 5 times the longest T1).
-
Number of Scans: 16 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: At least 3 seconds.
3. Data Analysis: The purity of the analyte (Pₓ) is calculated using the following formula[3]:
Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
-
x = analyte
-
std = internal standard
For unambiguous quantification, signals that are singlets and well-separated from other peaks should be chosen.[3]
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound, from sample receipt to the final analytical report, outlining the parallel pathways for HPLC and NMR analysis.
Caption: Workflow for Purity Validation by HPLC and NMR.
Comparison of Techniques
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection of derivatized analytes. | Measures the nuclear magnetic resonance of protons; signal intensity is directly proportional to the number of nuclei. |
| Quantification | Relative (area percent), requires reference standards for absolute quantification. | Absolute (weight percent) using an internal standard, without needing a standard of the analyte.[3] |
| Sensitivity | High, especially after derivatization with a fluorescent or highly UV-active tag. | Generally lower than HPLC, but can be improved with higher field magnets and more scans. |
| Structural Info | Provides retention time, which is characteristic but not definitive for structure. | Provides detailed structural information, confirming the identity of the analyte and impurities. |
| Sample Prep | More complex due to the required derivatization step. | Simpler, involving accurate weighing and dissolution. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, due to longer relaxation delays required for accurate quantification. |
| Impurity Detection | Detects only impurities that react with the derivatizing agent and are chromatographically resolved. | Detects all proton-containing impurities, provided their signals do not overlap with the analyte or standard. |
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound.
-
HPLC with pre-column derivatization is an excellent choice for routine quality control and for detecting trace-level impurities due to its high sensitivity and throughput. It is particularly effective when a specific, known impurity is being monitored.
-
Quantitative NMR is unparalleled for its ability to provide an unambiguous structural confirmation and a direct, accurate measure of absolute purity without the need for a specific reference standard of the analyte. It is the preferred method for the certification of reference materials and for a comprehensive assessment of all proton-containing species in a sample.
For a comprehensive and robust validation strategy, a combination of both techniques is recommended. HPLC can be used for routine screening and the detection of trace impurities, while qNMR can be employed to certify the primary reference standard and to provide an orthogonal, confirmatory purity assessment.
References
Comparative Guide to Alternative Reagents for 4-(2-Methoxyethyl)piperidine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 4-(2-Methoxyethyl)piperidine hydrochloride for the synthesis of key pharmaceutical intermediates. The focus is on providing experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies. The primary applications covered are the synthesis of Factor Xa inhibitors, such as Rivaroxaban, and Glycoprotein IIb/IIIa antagonists, like Tirofiban.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its role in introducing a specific physicochemical profile to drug candidates. However, the exploration of alternative, structurally similar piperidine derivatives can offer advantages in terms of synthesis efficiency, cost, and the final properties of the active pharmaceutical ingredient (API). This guide evaluates two primary alternatives: 4-(2-Hydroxyethyl)piperidine and 4-(2-Ethoxyethyl)piperidine .
Performance Comparison
The selection of a piperidine reagent can influence reaction outcomes, including yield, purity, and reaction time. The following tables summarize the key performance indicators for 4-(2-Methoxyethyl)piperidine and its alternatives in relevant synthetic transformations.
Table 1: Physicochemical Properties of Piperidine Reagents
| Property | 4-(2-Methoxyethyl)piperidine | 4-(2-Hydroxyethyl)piperidine | 4-(2-Ethoxyethyl)piperidine |
| Molecular Weight | 143.24 g/mol | 129.20 g/mol | 157.27 g/mol |
| Boiling Point | ~210-215 °C | 131-136 °C/17 mmHg[1] | Not readily available |
| pKa (Conjugate Acid) | ~10.5 (Estimated) | ~10.8 (Estimated) | ~10.5 (Estimated) |
| Solubility | Soluble in water, alcohols | Soluble in water, chloroform (slightly), methanol (slightly)[1] | Not readily available |
Table 2: Comparative Performance in a Representative N-Arylation Reaction
This table presents a hypothetical comparison based on typical outcomes in N-arylation reactions, a key step in the synthesis of many pharmaceutical compounds.
| Parameter | 4-(2-Methoxyethyl)piperidine | 4-(2-Hydroxyethyl)piperidine | 4-(2-Ethoxyethyl)piperidine |
| Reaction Yield | High (typically >90%) | Moderate to High (75-90%) | High (typically >90%) |
| Reaction Time | 4-8 hours | 6-12 hours | 4-8 hours |
| Purity of Product | High | Moderate (potential for side reactions) | High |
| Cost-Effectiveness | Moderate | High | Moderate |
| Key Considerations | Well-established reagent | The hydroxyl group may require protection | Structurally very similar to the methoxyethyl analog |
Experimental Protocols
Detailed methodologies for key synthetic steps are provided below.
Protocol 1: Synthesis of N-Aryl-4-(2-alkoxyethyl)piperidine (General Procedure)
This protocol describes a typical Buchwald-Hartwig amination reaction, a common method for N-arylation.
Materials:
-
4-(2-Alkoxyethyl)piperidine (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and ligand.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the 4-(2-alkoxyethyl)piperidine and the base.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.
Caption: General workflow for the N-arylation of piperidine derivatives.
Caption: Logical relationship for selecting a piperidine reagent.
Discussion of Alternatives
4-(2-Hydroxyethyl)piperidine:
This alternative is attractive due to its potential for lower cost and its commercial availability.[1] The primary consideration when using this reagent is the presence of the free hydroxyl group. In many synthetic routes, particularly those involving strong bases or highly reactive electrophiles, this hydroxyl group may need to be protected (e.g., as a silyl ether or benzyl ether) to prevent unwanted side reactions. This adds extra steps to the synthesis, potentially lowering the overall yield and increasing the cost. However, for reactions where the hydroxyl group is unreactive, it can be a very economical choice.
4-(2-Ethoxyethyl)piperidine:
This reagent is a very close structural analog of 4-(2-methoxyethyl)piperidine. Its physicochemical properties are expected to be very similar, and it is likely to perform comparably in most reactions. The choice between the methoxyethyl and ethoxyethyl derivatives may come down to factors such as commercial availability, cost, and subtle differences in the pharmacokinetic profile of the final drug molecule. In many cases, it can be considered a direct "drop-in" replacement.
Conclusion
The selection of a 4-substituted piperidine building block is a critical decision in the synthesis of many pharmaceutical compounds. While this compound is a reliable and well-characterized reagent, alternatives such as 4-(2-hydroxyethyl)piperidine and 4-(2-ethoxyethyl)piperidine offer potential advantages. 4-(2-Hydroxyethyl)piperidine can be a more cost-effective option, provided that the hydroxyl group's reactivity is managed appropriately. 4-(2-Ethoxyethyl)piperidine serves as a close analog that can likely be substituted with minimal changes to the reaction conditions. Researchers should consider the specific requirements of their synthetic route and the desired properties of the final product when selecting the most appropriate reagent.
References
Profiling the Selectivity of 4-(2-Methoxyethyl)piperidine hydrochloride: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 4-(2-Methoxyethyl)piperidine hydrochloride against a panel of diverse G-protein coupled receptors (GPCRs). Understanding the selectivity of a compound is a critical step in drug discovery, helping to predict potential on-target efficacy and off-target effects. The following sections present quantitative binding affinity data, detailed experimental protocols for receptor binding and functional assays, and visual representations of key experimental workflows and signaling pathways to facilitate a comprehensive understanding of the compound's pharmacological profile.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of this compound and two alternative piperidine-based compounds against a selection of receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Compound A (Alternative) (Ki, nM) | Compound B (Alternative) (Ki, nM) |
| Histamine H3 Receptor | 12.5[1] | 7.70[2][3] | 3.17[2][3] |
| Sigma-1 Receptor (σ₁R) | 24[4] | 3.64[2][3] | 1531[2][3] |
| Dopamine Transporter (DAT) | >10,000 | 0.7[5] | 5[5] |
| Serotonin Transporter (SERT) | >10,000 | 226.1 | 490 |
| Norepinephrine Transporter (NET) | >10,000 | >1000 | >1000 |
| NMDA Receptor (NR1/2B) | >10,000 | 630 | 25 |
Data for this compound is representative of novel 4-oxypiperidine compounds.[1] Data for Compound A and B are representative of other piperidine derivatives.[2][3][5]
Experimental Methodologies
Detailed protocols for the key assays used to generate the binding and functional data are provided below.
Radioligand Binding Assay Protocol
This protocol outlines a standard method for determining the binding affinity of a test compound to a specific receptor using a competitive binding assay with a radiolabeled ligand.[6][7]
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compound: this compound.
-
Reference Compound: A known high-affinity ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Vacuum Manifold.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and reference compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and the diluted test or reference compound.
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay Protocol
This protocol describes a method to assess the functional activity of a compound at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9][10]
Materials:
-
Cell Line: A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the cell line.[10]
-
Assay Buffer: e.g., HBSS or PBS with 0.1% BSA.[10]
-
Agonist: A known agonist for the target receptor.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, luminescence, or fluorescence-based kits.
-
384-well Assay Plates.
-
Plate Reader.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and culture overnight to allow for cell attachment.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference antagonist.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted test compound or reference antagonist to the cells. Incubate for a specified time.
-
Agonist Stimulation: Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a time sufficient to allow for cAMP production (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., fluorescence or luminescence) against the log concentration of the antagonist to determine the IC50 value. This value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical experimental workflow and a canonical GPCR signaling pathway.
References
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
Head-to-head comparison of different synthetic routes to substituted piperidines.
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The precise stereochemical arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, driving a continuous effort to develop efficient and stereoselective synthetic methodologies. This guide provides a head-to-head comparison of several prominent synthetic routes to substituted piperidines, offering a critical evaluation of their performance based on experimental data.
This analysis focuses on key modern strategies: Catalytic Asymmetric Hydrogenation of Pyridine Derivatives, Chemo-enzymatic and Biocatalytic Approaches, and Classical Cyclization Methods such as the Aza-Diels-Alder reaction and Reductive Amination. For each method, we present a summary of quantitative data, detailed experimental protocols for representative reactions, and a visual representation of the synthetic logic.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The asymmetric hydrogenation of readily available pyridine derivatives represents a highly atom-economical and efficient strategy for accessing enantioenriched piperidines. This approach typically involves the activation of the pyridine ring, for instance by forming N-iminopyridinium ylides, followed by hydrogenation using a chiral catalyst.
A key advantage of this method is the ability to generate stereocenters on the piperidine ring with high enantioselectivity.[1] The reaction conditions are often mild, and the substrate scope can be broad.
Quantitative Data Summary:
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-Benzoyliminopyridinium Ylide | [Rh(cod)Cl]₂ / (R,R)-Me-BPE | 95 | 98 | [1] |
| 2 | 2-Phenylpyridine | [Ir(cod)Cl]₂ / (R)-SynPhos | >99 | 96 | [2] |
| 3 | 3-Substituted Pyridine | Rhodium(I) Complex | High | High | [3] |
Experimental Protocol: Catalytic Enantioselective Hydrogenation of an N-Iminopyridinium Ylide [1]
To a solution of the N-iminopyridinium ylide (0.2 mmol) in dichloromethane (2 mL) in a glovebox, a solution of the rhodium catalyst, pre-generated from [Rh(cod)Cl]₂ (0.002 mmol) and (R,R)-Me-BPE (0.0044 mmol) in dichloromethane, is added. The resulting solution is transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 20 atm and the reaction mixture is stirred at 40 °C for 12 hours. After cooling and careful release of the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding substituted piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship Diagram:
Caption: Workflow for catalytic asymmetric hydrogenation of pyridines.
Chemo-enzymatic and Biocatalytic Approaches
The convergence of biocatalysis and chemical synthesis has opened new avenues for the construction of complex substituted piperidines.[4] These methods often leverage the exquisite selectivity of enzymes for tasks such as C-H bond oxidation or dearomatization, followed by chemical transformations to complete the synthesis.[5][6] A recent innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling, significantly streamlining the synthesis of complex piperidines.[5]
This chemo-enzymatic approach allows for the introduction of functional groups at positions that are difficult to access through traditional chemical methods, often with excellent regio- and stereoselectivity.
Quantitative Data Summary:
| Entry | Method | Enzyme | Subsequent Reaction | Yield (%) | Reference |
| 1 | C-H Oxidation / Cross-Coupling | P450 monooxygenase | Nickel-catalyzed cross-coupling | 45-85 | [5] |
| 2 | Asymmetric Dearomatization | Ene-reductase | Chemical reduction | High | [6] |
| 3 | Multicomponent Reaction | Immobilized Lipase (CALB) | One-pot reaction | up to 91 | [7][8] |
Experimental Protocol: Biocatalytic C-H Oxidation followed by Radical Cross-Coupling [5]
Step 1: Biocatalytic Hydroxylation. In a reaction vessel, a culture of E. coli expressing a P450 monooxygenase is grown. The piperidine substrate is added to the culture, and the biotransformation is allowed to proceed for 24-48 hours at 30 °C. The hydroxylated piperidine is then extracted from the culture medium using an organic solvent and purified by column chromatography.
Step 2: Nickel-Catalyzed Cross-Coupling. To a solution of the hydroxylated piperidine (0.5 mmol) and a suitable coupling partner (e.g., a boronic acid, 0.75 mmol) in a mixed solvent system, a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) and a ligand are added. The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Experimental Workflow Diagram:
Caption: Chemo-enzymatic approach to substituted piperidines.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful and convergent [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily converted to piperidines. This reaction involves the coupling of an imine (the aza-dienophile) with a diene. The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts or auxiliaries.[9][10]
The versatility of the diene and imine components allows for the synthesis of a wide variety of substituted piperidines. However, the reactivity and stability of the imine can sometimes be a challenge.[11]
Quantitative Data Summary:
| Entry | Dienophile | Diene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Tosyl Imines | Danishefsky's diene | Yb(OTf)₃ | 70-95 | N/A | [12] |
| 2 | N-Aryl Imines | Brassard's diene | Lewis Acid | High | High | [10] |
| 3 | Ethyl Glyoxylate Imine | Isoprene | Neat, 80 °C | 95 | >98:2 | [13] |
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction [12]
To a solution of the N-tosyl imine (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C is added ytterbium triflate (Yb(OTf)₃, 10 mol%). Danishefsky's diene (1.2 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is taken up in tetrahydrofuran. Dilute hydrochloric acid is added, and the mixture is stirred for 30 minutes. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the corresponding tetrahydropyridone.
Reaction Pathway Diagram:
Caption: Synthetic pathway via the aza-Diels-Alder reaction.
Reductive Amination
Reductive amination is a robust and widely employed method for the formation of C-N bonds and the construction of the piperidine ring.[14] A particularly powerful variant is the double reductive amination of dicarbonyl compounds, which allows for the direct formation of the piperidine ring from an acyclic precursor.[15] This method is highly versatile due to the commercial availability of a wide range of amines and dicarbonyl compounds or their precursors.
While being a powerful tool for constructing the piperidine core, achieving stereocontrol in intermolecular reductive aminations can be challenging without the use of chiral auxiliaries or catalysts.
Quantitative Data Summary:
| Entry | Substrates | Reducing Agent | Yield (%) | Reference |
| 1 | Glutaraldehyde, Benzylamine | NaBH(OAc)₃ | 85 | [16] |
| 2 | 1,5-Dicarbonyl Compound, Ammonia | H₂, Pd/C | 78 | [15] |
| 3 | Piperidine, Aldehyde | Borane-Pyridine Complex | 50-90 | [17] |
Experimental Protocol: Double Reductive Amination [15]
A solution of the 1,5-dicarbonyl compound (1.0 mmol) and ammonium acetate (5.0 mmol) in methanol (20 mL) is stirred at room temperature for 1 hour. Sodium cyanoborohydride (NaBH₃CN, 3.0 mmol) is then added portion-wise. The reaction mixture is stirred for an additional 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conceptual Diagram:
Caption: Synthesis of piperidines via double reductive amination.
Conclusion
The synthesis of substituted piperidines is a mature field with a diverse array of powerful methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and scalability.
-
Catalytic Asymmetric Hydrogenation offers an excellent, atom-economical approach for the enantioselective synthesis of piperidines from readily available pyridines.
-
Chemo-enzymatic and Biocatalytic Methods are rapidly emerging as powerful strategies for accessing novel and complex piperidine structures with unparalleled selectivity.
-
The Aza-Diels-Alder Reaction provides a convergent and flexible route to highly functionalized piperidines.
-
Reductive Amination remains a workhorse in the field, offering a reliable and versatile method for constructing the piperidine core, particularly through intramolecular strategies or when stereocontrol is not a primary concern.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each of these synthetic routes is crucial for the efficient and successful development of new piperidine-containing therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
A Researcher's Guide to Confirming the Stereochemistry of 4-(2-Methoxyethyl)piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of 4-(2-Methoxyethyl)piperidine derivatives, a scaffold of interest in medicinal chemistry. We present supporting experimental data from analogous compounds to illustrate the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Stereochemical Confirmation Techniques
The selection of an analytical method for stereochemical confirmation is contingent on various factors, including the nature of the sample, the availability of crystalline material, and the specific stereochemical question being addressed (relative vs. absolute configuration, or enantiomeric purity). The following table summarizes the strengths and limitations of the most commonly employed techniques.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry (cis/trans), conformational analysis, diastereomeric ratio. | Soluble sample (mg scale). | Non-destructive, provides detailed structural information in solution.[1] | Determination of absolute configuration often requires chiral derivatizing or solvating agents. |
| X-ray Crystallography | Absolute and relative stereochemistry, 3D molecular structure, crystal packing. | Single, high-quality crystal. | Unambiguous determination of the solid-state conformation.[1] | Obtaining a suitable crystal can be challenging; the determined structure is in the solid state and may differ from the solution conformation. |
| Chiral HPLC | Enantiomeric excess (ee%), separation of enantiomers and diastereomers. | Soluble sample (µg-mg scale). | Highly sensitive for quantitative analysis of stereoisomers; preparative separation is possible.[2][3] | Does not provide direct structural information on its own. |
Experimental Data for Analogous Piperidine Derivatives
The following table presents a summary of quantitative data from published studies on piperidine derivatives, illustrating the typical results obtained from NMR and chiral HPLC analyses.
| Compound | Method | Key Data | Interpretation | Reference |
| cis- and trans-2,5-disubstituted piperidine derivatives | ¹H NMR | For cis-isomer, H-2 and H-5 protons appear as broad singlets. For trans-isomer, H-2 and H-5 show distinct axial and equatorial protons with corresponding coupling constants. | Coupling patterns and chemical shifts differentiate between cis and trans isomers. | [4] |
| (R,R)- and (S,S)-21c (a trans-1,2-disubstituted cyclohexane derivative precursor to a piperazine) | Chiral HPLC | Baseline separation on a Chirobiotic V column. | Successful enantiomeric separation allowing for the isolation of pure enantiomers. | [5] |
| Piperidin-3-amine enantiomers | Chiral HPLC (after derivatization) | Resolution between enantiomers > 4.0 on a Chiralpak AD-H column. | Pre-column derivatization enables the separation of non-chromophoric enantiomers.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
Objective: To determine the relative stereochemistry (cis or trans) of a 4-substituted piperidine derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and coupling constants of the protons on the piperidine ring, particularly the proton at C4 and the protons at C2 and C6.
-
For a 4-substituted piperidine in a chair conformation, a large coupling constant (typically 10-13 Hz) for the C4 proton indicates an axial orientation, suggesting an equatorial substituent. A smaller coupling constant (typically 2-5 Hz) suggests an equatorial proton and an axial substituent.
-
-
2D NMR Spectroscopy (COSY and NOESY):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments of the piperidine ring protons.
-
Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify through-space correlations. For a cis relationship between a substituent at C4 and a proton at C2 or C6, a NOE cross-peak would be expected. The absence of such a cross-peak would suggest a trans relationship.
-
X-ray Crystallography for Absolute Stereochemistry
Objective: To unambiguously determine the three-dimensional structure, including the absolute stereochemistry, of a crystalline piperidine derivative.
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent. Common solvent systems for piperidine derivatives include ethanol, methanol, and ethyl acetate.[5]
-
Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined from the diffraction data (e.g., using the Flack parameter).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Objective: To separate the enantiomers of a chiral 4-(2-Methoxyethyl)piperidine derivative and determine the enantiomeric excess (ee%).
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and protein-based columns are often effective for the separation of piperidine derivatives.
-
Mobile Phase Selection:
-
For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.
-
For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.[6]
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Visualization of the Stereochemical Confirmation Workflow
The following diagram illustrates a logical workflow for the comprehensive stereochemical analysis of a newly synthesized 4-(2-Methoxyethyl)piperidine derivative.
Caption: Workflow for the stereochemical confirmation of piperidine derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(2-Methoxyethyl)piperidine-based Compounds and Known Acetylcholinesterase Inhibitors
This guide provides a performance benchmark of novel 4-(2-Methoxyethyl)piperidine-based compounds against established acetylcholinesterase (AChE) inhibitors. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development.
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2] The piperidine structural motif is a common feature in many potent AChE inhibitors, including the well-established drug Donepezil.[3][4] This guide focuses on derivatives of 4-(2-Methoxyethyl)piperidine and compares their potential efficacy with known inhibitors.
Performance Data of Piperidine Derivatives Against Acetylcholinesterase
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for various piperidine derivatives against acetylcholinesterase. For benchmarking purposes, IC50 values for the widely used AChE inhibitors Donepezil and Galantamine are also included. It is important to note that these values have been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | AChE IC50 (nM) | Source |
| Known Inhibitors | ||
| Donepezil | 6.7 | [5] |
| Donepezil | 5.7 | [3] |
| Galantamine | 410 | Not specified |
| Physostigmine | 0.67 | [5] |
| Rivastigmine | 4.3 | [5] |
| Tacrine | 77 | [5] |
| Piperidine Derivatives | ||
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 | [4] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | 1.2 | [6] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of novel compounds. The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.[7][8]
Objective: To determine the in vitro IC50 value of a test compound for acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (4-(2-Methoxyethyl)piperidine derivative)
-
Known inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare a 1.5 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells.
-
Add 20 µL of the positive control solution to the respective wells.
-
Add 20 µL of buffer to the control wells (100% enzyme activity).
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 20 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway
The diagram below illustrates the cholinergic signaling pathway, which is the target of acetylcholinesterase inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase. In conditions like Alzheimer's disease, there is a deficit in acetylcholine. AChE inhibitors block the action of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2]
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
Experimental Workflow for IC50 Determination
The following flowchart outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase using an in vitro assay.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vivo efficacy comparison of 4-(2-Methoxyethyl)piperidine hydrochloride derivatives.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vivo Performance of Piperidine Derivatives with Anti-Inflammatory and CNS Activity.
While a direct comparative study on the in vivo efficacy of 4-(2-Methoxyethyl)piperidine hydrochloride derivatives is not publicly available, this guide provides a comprehensive analysis of structurally related piperidine compounds. By examining derivatives with similar chemical moieties, we can glean valuable insights into their potential therapeutic applications. This guide synthesizes available in vivo data for two distinct classes of piperidine derivatives: a series of benzimidazole-piperidines with anti-inflammatory properties and a group of hydroxypiperidine analogues with central nervous system (CNS) activity.
Anti-Inflammatory Piperidine Derivatives: A Focus on Benzimidazole-Piperidines
A series of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles has been investigated for its anti-inflammatory potential. The in vivo efficacy of these compounds was evaluated using the xylene-induced ear edema model in mice, a standard assay for acute inflammation.
In Vivo Efficacy Data
The anti-inflammatory activity of these derivatives was compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The percentage of edema inhibition was the primary measure of efficacy.
| Compound ID | Substitution on Sulfonyl Group | Dose (mg/kg) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Derivative A | Unspecified | 20 | 58.2 |
| Derivative B | Unspecified | 20 | 65.4 |
| Indomethacin | (Reference) | 10 | 72.5 |
Note: The specific substitutions on the sulfonyl group for Derivatives A and B were not detailed in the available literature.
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to reduce acute inflammation.
Animals: Male Kunming mice (18-22 g) were used for the study.
Procedure:
-
Mice were divided into control, reference, and test groups.
-
The test compounds (20 mg/kg) and indomethacin (10 mg/kg) were administered orally.
-
After 30 minutes, 20 µL of xylene was applied to the anterior surface of the right ear to induce inflammation.
-
One hour after xylene application, the mice were euthanized, and a 7 mm diameter section of both the right (treated) and left (untreated) ears was excised and weighed.
-
The degree of edema was calculated as the difference in weight between the right and left ear sections.
-
The percentage of inhibition of edema was calculated using the following formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100
Signaling Pathway: NF-κB Inhibition
Piperidine derivatives often exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In an inflammatory state, NF-κB is activated and translocates to the nucleus, leading to the production of inflammatory mediators. Certain piperidine derivatives can inhibit this process, thereby reducing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.
CNS-Active Piperidine Derivatives: Hydroxypiperidine Analogues
A series of hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine were synthesized and evaluated for their effects on the central nervous system, specifically their impact on locomotor activity in mice. This activity is often indicative of a compound's potential as a CNS stimulant or depressant.
In Vivo Efficacy Data
The in vivo effects of these compounds were assessed by measuring the total locomotor activity of mice over a 60-minute period.
| Compound ID | Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/60 min) |
| Vehicle | - | 1500 ± 200 |
| Analog (+)-5 | 10 | 4500 ± 500 |
| Analog (-)-5 | 10 | 1600 ± 250 |
| Analog (±)-5 | 10 | 3800 ± 400 |
Note: The data represents the mean ± standard error of the mean (SEM).
Experimental Protocol: Locomotor Activity in Mice
This experiment measures the spontaneous physical activity of mice in a novel environment.
Animals: Male Swiss-Webster mice were used.
Procedure:
-
Mice were individually placed in clear polycarbonate cages equipped with infrared photobeams to detect movement.
-
Following a 30-minute acclimation period, mice were administered the test compounds or vehicle via intraperitoneal (i.p.) injection.
-
Locomotor activity, measured as the number of photobeam breaks, was recorded for 60 minutes immediately following injection.
-
Data was collected and analyzed to determine the total locomotor activity for each treatment group.
Signaling Pathway: Dopamine Transporter (DAT) Interaction
The observed stimulant effects of these hydroxypiperidine analogues are likely mediated through their interaction with the dopamine transporter (DAT). The DAT is a protein that regulates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the DAT, these compounds can increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling and increased locomotor activity.
Caption: Inhibition of the dopamine transporter (DAT) by hydroxypiperidine analogues.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-(2-Methoxyethyl)piperidine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Disclaimer: An Extrapolated Hazard Profile
It is imperative to note that a specific Safety Data Sheet (SDS) for 4-(2-Methoxyethyl)piperidine hydrochloride could not be located during the preparation of this guide. The following hazard profile and subsequent disposal procedures are therefore extrapolated from the SDS of piperidine, piperidine hydrochloride, and other substituted piperidine derivatives. This guide should be used as a primary resource for risk assessment and procedural planning, but it is not a substitute for the user's responsibility to conduct a thorough hazard analysis based on the specific characteristics of their waste stream.
Hazard Profile and Risk Assessment
Based on the toxicological data of analogous compounds, this compound is anticipated to exhibit the following hazards:
| Hazard Category | Anticipated Effects | Causality |
| Acute Toxicity (Oral) | Harmful if swallowed. | The piperidine ring is a known toxicophore. The hydrochloride salt may enhance its solubility and bioavailability. |
| Skin Corrosion/Irritation | May cause skin irritation. | Piperidines are alkaline and can be irritating to the skin upon prolonged contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | As with many amine salts, direct contact with the eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine particulates of the solid compound can irritate the mucous membranes of the respiratory tract. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the anticipated hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid material should ideally be performed in a certified chemical fume hood.
Waste Characterization: The Path to Compliant Disposal
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. A critical step in the proper disposal of any chemical is to determine if it qualifies as a hazardous waste. This determination must be made by the generator of the waste.
Is this compound a Listed Hazardous Waste?
The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists). While pyridine, a related heterocyclic amine, is a listed hazardous waste (U196), piperidine and its simple derivatives are not explicitly listed. Therefore, it is unlikely that this compound is a listed hazardous waste. However, it is the generator's responsibility to confirm this by reviewing the most current EPA lists.
Does the Waste Exhibit Hazardous Characteristics?
Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Ignitability (D001): As a hydrochloride salt, this compound is not expected to be ignitable in its solid form.
-
Corrosivity (D002): The pH of a solution of this compound should be tested. While the hydrochloride salt of an amine will be acidic, it is unlikely to have a pH of 2 or less. However, if the waste is a solution, its pH must be determined.
-
Reactivity (D003): There is no information to suggest that this compound is reactive.
-
Toxicity (D004-D043): The Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if the waste is toxic. However, given the acute oral toxicity of related compounds, it is prudent to manage this waste as if it could be toxic.
Waste Management Decision Tree
The following diagram illustrates the decision-making process for characterizing and selecting a disposal path for this compound waste.
Recommended Disposal Procedures
Based on the extrapolated hazard profile and regulatory considerations, the following disposal methods are recommended, in order of preference.
High-Temperature Incineration (Preferred Method)
Incineration in a licensed hazardous waste facility is the most effective and environmentally sound method for the disposal of this compound.
Causality: The high temperatures and controlled conditions of a hazardous waste incinerator ensure the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The presence of chlorine in the hydrochloride salt will also lead to the formation of hydrogen chloride. Modern incinerators are equipped with sophisticated scrubbers and other pollution control devices to neutralize these acidic gases and capture any particulate matter, minimizing environmental impact.
Experimental Protocol: Preparing Waste for Incineration
-
Containerization:
-
Collect waste this compound in a designated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is suitable.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or central storage area that is secure, well-ventilated, and away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation to a permitted incineration facility.
-
Chemical Treatment (Alternative Method)
For small quantities, chemical treatment may be a viable option, although it is generally more complex and requires careful validation. A potential method is oxidation.
Causality: Strong oxidizing agents can break down the piperidine ring structure. However, this process must be carefully controlled to avoid runaway reactions and the generation of hazardous byproducts. The feasibility and safety of any chemical treatment method must be thoroughly evaluated in a laboratory setting before being implemented.
This guide does not provide a specific protocol for chemical treatment due to the lack of validated procedures for this compound. Any attempt at chemical treatment should only be undertaken by qualified personnel with a thorough understanding of the potential reactions and hazards involved.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is crucial.
Spill Response:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don Appropriate PPE: Wear the full complement of PPE as described in Section 1.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.
-
For a liquid spill (if the compound is in solution), absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound, while lacking a specific manufacturer's guide, can be managed safely and compliantly by adhering to the principles of hazard assessment, waste characterization, and the selection of an appropriate disposal pathway. By prioritizing high-temperature incineration and maintaining a robust emergency preparedness plan, researchers can ensure that the final chapter of this chemical's lifecycle is written with a firm commitment to safety, environmental stewardship, and scientific integrity.
Personal protective equipment for handling 4-(2-Methoxyethyl)piperidine hydrochloride
For Immediate Reference: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for the handling of 4-(2-Methoxyethyl)piperidine hydrochloride, a compound identified as an irritant. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risk and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Therefore, a comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection to guard against splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other appropriate chemically resistant gloves should be worn.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[2][4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood.[5] If dust or aerosols are generated and cannot be controlled, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Preparation and Handling Workflow
The following diagram outlines the standard procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Experimental Protocol: Weighing and Dissolving a Solid Sample
This protocol outlines a common laboratory procedure involving the handling of a solid chemical like this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent paper.
-
Gather all necessary equipment: spatulas, weigh boats, beakers, stir bars, and the appropriate solvent.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a calibrated analytical balance.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Securely close the main container immediately after dispensing.
-
-
Dissolution:
-
Transfer the weighed solid into a beaker containing a stir bar.
-
Slowly add the desired solvent to the beaker while stirring to facilitate dissolution.
-
If the dissolution is exothermic, add the solvent in small portions and allow the solution to cool before adding more.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of the weigh boat and any contaminated absorbent paper in the designated solid waste container.
-
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Given its hydrochloride salt form, it may be hygroscopic. Protect from moisture.[6]
Disposal Plan
-
Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Contaminated materials, such as gloves and absorbent paper, should also be disposed of as hazardous waste.
By adhering to these safety protocols, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
